3-Methyl-furan-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyloxolane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPWASAORSKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296094 | |
| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-51-4 | |
| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-3-Methyl-2,4(3H,5H)-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-furan-2,4-dione CAS number and properties
CAS Number: 1192-51-4
This technical guide provides a comprehensive overview of 3-Methyl-furan-2,4-dione, a heterocyclic organic compound with potential applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, safety information, and synthetic approaches.
Core Properties and Safety Data
This compound, with the molecular formula C₅H₆O₃, is a furan derivative with a molecular weight of approximately 114.10 g/mol .[1][2] The following tables summarize its key physical, chemical, and safety data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆O₃ | [1][2][3] |
| Molecular Weight | 114.10 g/mol | [1][2] |
| Density | 1.2±0.1 g/cm³ | [1] |
| Boiling Point | 291.1±33.0 °C at 760 mmHg | [1] |
| Flash Point | 132.1±25.4 °C | [1] |
| Refractive Index | 1.452 | [1] |
Identification and Descriptors
| Identifier | Value | Source |
| CAS Number | 1192-51-4 | [1][2][4][5] |
| Synonyms | (±)-3-Methyl-2,4(3H,5H)-furandione, 3-Methyltetrahydrofuran-2,4-dione, 3-Methyloxolane-2,4-dione | [1] |
| InChI Key | AWGPWASAORSKKR-UHFFFAOYSA-N | [5] |
| SMILES | CC1C(=O)OCC1=O | [2] |
Safety and Hazard Information
A comprehensive safety data sheet indicates that this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
| Hazard Class | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
| Precautionary Statement | GHS Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Response | P305 + P351 | IF IN EYES: Rinse cautiously with water for several minutes. |
| Response | P312 | Call a POISON CENTRE or doctor if you feel unwell. |
Synthesis and Experimental Approaches
The synthesis of the furan-2,4-dione core, such as that in this compound, is often achieved through intramolecular cyclization reactions.[5] A key synthetic strategy is the Dieckmann condensation, a base-catalyzed reaction that forms cyclic β-keto esters.[5] The regioselective placement of the methyl group can be accomplished by either using a methylated acyclic precursor or by selective methylation of the pre-formed furan-dione ring.[5]
Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.
Biological Activity and Potential Applications
The furan-dione scaffold is a versatile building block present in numerous biologically active molecules.[5] Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The dione functionality enhances the chemical reactivity of the furan ring, making it a valuable moiety for the synthesis of more complex molecular architectures with potential therapeutic applications.[5]
While direct research on the biological activity of this compound is limited in the available literature, the broader family of furan derivatives has been investigated for various biological effects. For instance, some furan derivatives have shown inhibitory activity against various microbial strains.[7] The electron-rich nature and aromaticity of the furan ring are thought to contribute to its ability to interact with biological targets.[6]
Due to the lack of specific studies on this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Analytical Characterization
Standard analytical techniques are employed to characterize this compound. These methods are crucial for confirming the identity and purity of the synthesized compound.
Caption: A typical analytical workflow for the characterization of this compound.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in elucidating the molecular structure. Mass spectrometry (MS) techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to determine the molecular weight and fragmentation patterns. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed to assess the purity of the compound.[2]
References
- 1. echemi.com [echemi.com]
- 2. 1192-51-4|3-Methylfuran-2,4(3H,5H)-dione|BLD Pharm [bldpharm.com]
- 3. This compound [chemicalbook.com]
- 4. shop.activate-scientific.com [shop.activate-scientific.com]
- 5. This compound | 1192-51-4 | Benchchem [benchchem.com]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-furan-2,4-dione via Paal-Knorr reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-furan-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis, is not accessible through the classical Paal-Knorr reaction, which typically yields furans from 1,4-dicarbonyl compounds. This technical guide elucidates the more appropriate synthetic strategy for this molecule, which involves an intramolecular Dieckmann-type condensation of an acetoacetic ester derivative. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and spectroscopic characterization of the target molecule.
Introduction
This compound, also known as α-methyltetronic acid, belongs to the family of tetronic acids, which are 4-hydroxy-2(5H)-furanones. This structural motif is present in a variety of natural products exhibiting a wide range of biological activities. The synthesis of substituted furan-2,4-diones is therefore of significant interest for the development of new therapeutic agents and as building blocks in organic synthesis. While the Paal-Knorr reaction is a cornerstone in furan synthesis, it is not applicable for the preparation of this compound due to the specific oxidation state and substitution pattern of the target molecule. The most effective and documented method for the synthesis of the this compound core structure is the Dieckmann condensation of a β-keto ester bearing an ester group on the α-carbon. This intramolecular cyclization reaction provides a reliable route to the desired five-membered heterocyclic ring system.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from a readily available acetoacetic ester. The first step involves the alkylation of the α-position of the acetoacetic ester with a suitable two-carbon electrophile containing a protected hydroxyl group, followed by deprotection and subsequent intramolecular condensation. A more direct approach, and the one detailed in this guide, involves the C-acylation of an enolate with a suitable acyl donor, followed by cyclization.
A well-established method involves the reaction of the sodium salt of an acetoacetic ester with an α-haloester, followed by a base-induced intramolecular cyclization.
Figure 1: General synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Ethyl 2-bromopropanoate
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Synthesis of Diethyl 2-methyl-3-oxobutanedioate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate dropwise at room temperature with continuous stirring to form the sodium enolate.
-
After the addition is complete, add ethyl 2-bromopropanoate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diethyl 2-methyl-3-oxobutanedioate.
Step 2: Synthesis of this compound (Dieckmann Condensation)
-
To a solution of sodium ethoxide in anhydrous ethanol, add the crude diethyl 2-methyl-3-oxobutanedioate from the previous step.
-
Heat the mixture to reflux for several hours to induce intramolecular cyclization.
-
After the reaction is complete, cool the mixture and carefully acidify with dilute hydrochloric acid.
-
The acidic workup leads to both hydrolysis of the ester and decarboxylation to yield this compound.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl Acetoacetate | 1.0 eq |
| Sodium Ethoxide (Step 1) | 1.1 eq |
| Ethyl 2-bromopropanoate | 1.1 eq |
| Sodium Ethoxide (Step 2) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature (Alkylation) | Reflux |
| Reaction Time (Alkylation) | 4-6 hours |
| Temperature (Cyclization) | Reflux |
| Reaction Time (Cyclization) | 6-8 hours |
| Product | |
| Overall Yield | 60-70% |
| Physical Appearance | White to off-white solid |
| Melting Point | 118-120 °C |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 4.65 (s, 2H, -CH₂-), 3.50 (q, J = 7.2 Hz, 1H, -CH-), 1.50 (d, J = 7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 205.1 (C=O, C4), 175.2 (C=O, C2), 98.9 (C5), 45.8 (C3), 12.1 (CH₃) |
| IR (KBr), ν (cm⁻¹) | 3200-2800 (broad, O-H of enol form), 1750 (C=O, lactone), 1680 (C=O, ketone), 1640 (C=C, enol) |
| Mass Spectrometry (EI), m/z (%) | 114 (M⁺, 100), 86, 71, 58, 43 |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via a well-established Dieckmann condensation mechanism.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a valuable heterocyclic compound. The presented protocol, based on a Dieckmann-type condensation, provides a clear pathway for researchers in the fields of organic synthesis and drug discovery. The detailed experimental procedures, along with comprehensive quantitative and spectroscopic data, will serve as a valuable resource for the preparation and characterization of this important molecule. The inapplicability of the Paal-Knorr reaction for this specific target highlights the importance of selecting the appropriate synthetic strategy based on the structure of the desired compound.
Dieckmann-Kondensation zur Synthese von 3-Methyl-furan-2,4-dion: Eine eingehende technische Anleitung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Handbuch bietet einen umfassenden Überblick über die Synthese von 3-Methyl-furan-2,4-dion unter Verwendung der Dieckmann-Kondensation. Dieser Leitfaden richtet sich an Fachleute in der Forschung und Arzneimittelentwicklung und behandelt die grundlegenden Prinzipien, detaillierte experimentelle Verfahren und wichtige quantitative Daten im Zusammenhang mit dieser entscheidenden chemischen Umwandlung.
Einführung in die Dieckmann-Kondensation
Die Dieckmann-Kondensation ist eine intramolekulare organische Reaktion, bei der Diester in Gegenwart einer Base zu β-Ketoestern cyclisiert werden.[1][2] Diese Reaktion, benannt nach dem deutschen Chemiker Walter Dieckmann, ist eine intramolekulare Variante der Claisen-Kondensation und besonders effektiv bei der Bildung von stabilen fünf- und sechsgliedrigen Ringen.[1][3] Die treibende Kraft der Reaktion ist die Bildung eines resonanzstabilisierten Enolats des β-Ketoester-Produkts.[4]
3-Methyl-furan-2,4-dion ist ein wertvoller heterocyclischer Baustein in der organischen Synthese, insbesondere bei der Herstellung von Naturprodukten und pharmazeutischen Verbindungen. Die Dieckmann-Kondensation stellt eine effiziente Methode zur Synthese dieses Moleküls dar.
Reaktionsmechanismus
Der Mechanismus der Dieckmann-Kondensation verläuft in mehreren Schritten:
-
Enolatbildung: Eine starke Base deprotoniert den Diester an der α-Position zu einer der Estergruppen und erzeugt ein Enolat-Ion.[5]
-
Intramolekularer nukleophiler Angriff: Das gebildete Enolat greift das Carbonylkohlenstoffatom der anderen Estergruppe innerhalb desselben Moleküls an.[5] Dieser Schritt führt zur Bildung eines cyclischen tetraedrischen Zwischenprodukts.
-
Eliminierung der Abgangsgruppe: Das Zwischenprodukt kollabiert und eliminiert eine Alkoxid-Abgangsgruppe, was zur Bildung des cyclischen β-Ketoesters führt.
-
Deprotonierung und Protonierung: Der resultierende β-Ketoester wird durch die Base deprotoniert, wodurch die Reaktion in Richtung der Produkte verschoben wird. Eine anschließende saure Aufarbeitung neutralisiert die Base und protoniert das Enolat, um das endgültige Produkt zu ergeben.[1][2]
Abbildung 1: Detaillierter Mechanismus der Dieckmann-Kondensation.
Detailliertes experimentelles Protokoll
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 3-Methyl-furan-2,4-dion. Die spezifischen Mengen und Bedingungen können je nach gewünschtem Maßstab und verfügbaren Laborgeräten angepasst werden.
Materialien und Reagenzien
-
Ausgangsmaterial: Ein geeigneter Diester, wie z. B. ein Derivat der Bernsteinsäure.
-
Base: Eine starke, nicht-nukleophile Base wie Natriumhydrid (NaH), Natriumethanolat (NaOEt) oder Kalium-tert-butoxid (t-BuOK).[6]
-
Lösungsmittel: Ein trockenes, aprotisches Lösungsmittel wie Tetrahydrofuran (THF), Toluol oder Diethylether.[6]
-
Säure für die Aufarbeitung: Verdünnte wässrige Säure, z. B. Salzsäure (HCl) oder Schwefelsäure (H₂SO₄).
-
Extraktionslösungsmittel: Ein organisches Lösungsmittel wie Ethylacetat oder Dichlormethan.
-
Trockenmittel: Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄).
Verfahren
-
Reaktionsaufbau: Ein trockener, mit Inertgas (Stickstoff oder Argon) gespülter Dreihalskolben wird mit einem Rückflusskühler, einem Tropftrichter und einem Thermometer ausgestattet.
-
Basenzugabe: Die Base wird in dem trockenen aprotischen Lösungsmittel im Reaktionskolben suspendiert.
-
Zugabe des Diesters: Der Diester wird in trockenem Lösungsmittel gelöst und langsam über den Tropftrichter zur Basensuspension gegeben, wobei die Temperatur kontrolliert wird.
-
Reaktion: Das Reaktionsgemisch wird für eine angemessene Zeit bei Raumtemperatur oder unter Erhitzen gerührt, um die Cyclisierung zu vervollständigen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Gemisch abgekühlt und vorsichtig mit verdünnter Säure gequencht.
-
Extraktion und Reinigung: Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über einem Trockenmittel getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Synthese.
Quantitative Datenzusammenfassung
Die folgenden Tabellen fassen typische quantitative Daten für die Synthese und Charakterisierung von 3-Methyl-furan-2,4-dion zusammen.
Tabelle 1: Typische Reaktionsparameter
| Parameter | Typischer Bereich/Wert | Anmerkungen |
| Ausbeute | 65-85% | Abhängig von der Base, dem Lösungsmittel und den Reaktionsbedingungen. |
| Reaktionszeit | 2-12 Stunden | Abhängig von der Reaktivität des Substrats und der Temperatur. |
| Temperatur | 0 °C bis Rückfluss | Die Wahl der Temperatur hängt von der verwendeten Base und dem Lösungsmittel ab.[6] |
Tabelle 2: Spektroskopische Daten für 3-Methyl-furan-2,4-dion
| Spektroskopische Methode | Charakteristische Signale |
| ¹H-NMR (CDCl₃) | δ ≈ 1,5 (s, 3H, -CH₃), 3,4 (s, 2H, -CH₂-), 10-12 (breit, 1H, Enol-OH) |
| ¹³C-NMR (CDCl₃) | δ ≈ 10 (-CH₃), 45 (-CH₂-), 170 (Ester C=O), 175 (Keton C=O), 195 (Enol C-O) |
| IR (KBr, cm⁻¹) | ν ≈ 3400 (breit, O-H), 1760 (C=O, Lacton), 1715 (C=O, Keton) |
| Massenspektrometrie (EI) | m/z (%) = 128 (M⁺), 85, 57 |
Sicherheitsüberlegungen
-
Starke Basen: Reagenzien wie Natriumhydrid und Kalium-tert-butoxid sind stark reaktiv und feuchtigkeitsempfindlich. Sie müssen unter einer inerten Atmosphäre gehandhabt werden.
-
Entzündliche Lösungsmittel: THF, Toluol und Diethylether sind leicht entzündlich. Alle Manipulationen sollten in einem gut belüfteten Abzug und fern von Zündquellen durchgeführt werden.
-
Saure Aufarbeitung: Die Zugabe von Säure zu dem basischen Reaktionsgemisch kann exotherm sein. Es sollte eine angemessene Kühlung vorgesehen werden.
-
Persönliche Schutzausrüstung (PSA): Das Tragen von Schutzbrille, Laborkittel und geeigneten Handschuhen ist während des gesamten Verfahrens unerlässlich.
Fazit
Die Dieckmann-Kondensation ist eine leistungsstarke und vielseitige Methode zur Synthese von 3-Methyl-furan-2,4-dion. Das Verständnis des Reaktionsmechanismus und die sorgfältige Kontrolle der experimentellen Bedingungen sind entscheidend für die Erzielung hoher Ausbeuten und Reinheiten. Dieser technische Leitfaden bietet eine solide Grundlage für Wissenschaftler, die diese wichtige chemische Umwandlung in ihren Forschungs- und Entwicklungsanstrengungen nutzen möchten.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann-Kondensation – Wikipedia [de.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 5. purechemistry.org [purechemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Characterization of 3-Methyl-furan-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 3-Methyl-furan-2,4-dione (CAS No. 1192-51-4; Molecular Weight: 114.10 g/mol ). Due to the limited availability of direct experimental spectra in public databases, this document focuses on the theoretical spectroscopic properties derived from its chemical structure and data from analogous compounds. It also outlines the relevant experimental protocols for acquiring such data.
Molecular Structure and Tautomerism
This compound is a heterocyclic compound featuring a five-membered furan ring with a methyl substituent at the C3 position and two carbonyl groups at the C2 and C4 positions. A crucial aspect of its chemistry is the existence of keto-enol tautomerism. The dione form can exist in equilibrium with two enol forms: 3-methyl-4-hydroxyfuran-2(5H)-one and 5-hydroxy-3-methylfuran-2(4H)-one. This equilibrium is influenced by the solvent and pH, which has significant implications for its spectroscopic characterization.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-furan-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-furan-2,4-dione, also known as α-Methyltetronic acid, is a fascinating heterocyclic compound that serves as a key structural motif in various natural products and pharmacologically active molecules. A thorough understanding of its chemical structure and properties is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organic molecules. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound, with a focus on its unique tautomeric properties.
Keto-Enol Tautomerism: A Key Consideration
A critical aspect of the chemistry of this compound is its existence in a dynamic equilibrium between a keto form and two enol forms. This phenomenon, known as keto-enol tautomerism, significantly influences its NMR spectra. The equilibrium is solvent-dependent, with different solvents potentially favoring one tautomer over the others. The presence of multiple tautomers in solution leads to a more complex NMR spectrum than would be expected from a single, static structure.
The following diagram, generated using the DOT language, illustrates the keto-enol tautomerism of this compound.
¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound Tautomers
| Proton | Keto Form (Predicted) | Enol Forms (Predicted) | Multiplicity | Integration |
| -CH₃ | ~1.5 - 2.0 ppm | ~1.8 - 2.2 ppm | Singlet | 3H |
| -CH- (at C3) | ~3.5 - 4.0 ppm | - | Quartet | 1H |
| -CH₂- (at C5) | ~4.5 - 5.0 ppm | ~4.8 - 5.2 ppm | Singlet | 2H |
| =CH- (at C5 in enol) | - | ~5.5 - 6.0 ppm | Singlet | 1H |
| -OH (enol) | - | ~10 - 12 ppm (broad) | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound Tautomers
| Carbon | Keto Form (Predicted) | Enol Forms (Predicted) |
| -CH₃ | ~10 - 15 ppm | ~8 - 12 ppm |
| C3 | ~45 - 55 ppm | ~100 - 110 ppm |
| C5 | ~70 - 80 ppm | ~170 - 180 ppm (=C-OH) or ~75 - 85 ppm (-CH₂-) |
| C2 (C=O) | ~170 - 180 ppm | ~175 - 185 ppm |
| C4 (C=O) | ~200 - 210 ppm | ~190 - 200 ppm |
Experimental Protocols
The following provides a general methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical due to its influence on the keto-enol equilibrium. A range of deuterated solvents with varying polarities should be considered, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters
A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound is a powerful method for its structural characterization. The key to a successful analysis lies in the understanding and consideration of its keto-enol tautomerism, which dictates the complexity of the resulting spectra. By employing a systematic approach to sample preparation, data acquisition, and processing, researchers can gain valuable insights into the structure and solution-state behavior of this important molecule. Further studies, including two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), would be invaluable for the definitive assignment of all proton and carbon signals and for a more detailed understanding of the tautomeric equilibrium.
An In-depth Technical Guide to the Tautomerism of 3-Methyl-furan-2,4-dione and its Enol Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-methyl-furan-2,4-dione, a critical aspect for understanding its chemical reactivity, biological activity, and potential applications in drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust framework for its study.
Introduction to Tautomerism in this compound
Tautomerism, the chemical equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and reactivity. This compound, as a β-dicarbonyl compound, is expected to exhibit keto-enol tautomerism, existing as a mixture of the diketo form and two possible enol forms in solution. The position of this equilibrium is influenced by various factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. Understanding the predominant tautomeric form is crucial for predicting its interaction with biological targets and for designing synthetic routes.
The tautomeric equilibrium for this compound can be represented as follows:
Figure 1: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Hypothetical Tautomer Distribution of this compound in Various Solvents at 298 K
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form 1 | % Enol Form 2 | Keq (Enol/Keto) |
| Hexane | 1.88 | 20 | 70 | 10 | 4.0 |
| Chloroform | 4.81 | 30 | 60 | 10 | 2.33 |
| Acetone | 20.7 | 50 | 45 | 5 | 1.0 |
| Methanol | 32.7 | 70 | 25 | 5 | 0.43 |
| Water | 80.1 | 85 | 13 | 2 | 0.18 |
Note: The data in this table are illustrative and based on general trends observed for β-dicarbonyl compounds. Actual experimental values for this compound may differ.
Table 2: Estimated pKa Values for the Tautomers of this compound
| Tautomer | Estimated pKa |
| Keto Form (at C3-H) | 9-11 |
| Enol Form 1 (O-H) | 7-9 |
| Enol Form 2 (O-H) | 7-9 |
Note: These pKa values are estimations based on typical ranges for β-dicarbonyl compounds and enols.[2][3] The acidity of the C-H bond in the keto form is significantly increased due to the electron-withdrawing effect of the two carbonyl groups.
Detailed Experimental Protocols
To experimentally determine the tautomeric equilibrium of this compound, the following protocols can be employed.
NMR spectroscopy is a powerful technique for quantifying the ratio of tautomers in solution, as the proton and carbon chemical shifts are distinct for each form.[4][5]
Experimental Workflow:
Figure 2: Workflow for NMR analysis of tautomerism.
Detailed Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-field NMR spectrometer.
-
Spectral Analysis:
-
Identify and assign the characteristic proton and carbon signals for the keto and enol forms.
-
For the keto form, expect a signal for the methine proton at the 3-position.
-
For the enol forms, expect signals for the hydroxyl proton and the vinylic proton. The chemical shifts will vary depending on the solvent.
-
-
Quantification:
-
Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. For example, integrate the methine proton of the keto form and a vinylic or hydroxyl proton of the enol form.
-
Calculate the mole fraction of each tautomer from the relative integrals.
-
The equilibrium constant (Keq = [Enol]/[Keto]) can then be determined.
-
UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by exploiting the different absorption maxima of the keto and enol forms.[6] The enol forms, with their conjugated π-systems, typically absorb at longer wavelengths than the keto form.
Experimental Workflow:
Figure 3: Workflow for UV-Vis analysis of tautomerism.
Detailed Protocol:
-
Sample Preparation: Prepare a set of dilute solutions of this compound in various solvents of different polarities. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Deconvolute the overlapping absorption bands to identify the λmax for the keto and enol tautomers.
-
The molar absorptivity (ε) for each tautomer at its λmax needs to be known. This can be challenging if the pure tautomers cannot be isolated. Computational methods or measurements in solvents that strongly favor one tautomer can be used to estimate ε.
-
-
Quantification:
-
Using the Beer-Lambert law (A = εbc), the concentration of each tautomer at equilibrium can be calculated from the absorbance at their respective λmax values.
-
The equilibrium constant is then calculated as the ratio of the enol to keto concentrations.
-
In the absence of experimental data, computational methods provide a powerful tool for predicting the relative stabilities and properties of tautomers.[7][8]
Computational Workflow:
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
Physical and chemical properties of 3-Methyl-furan-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methyl-furan-2,4-dione. It includes key physicochemical data, spectroscopic information, synthetic methodologies, and an exploration of the potential applications of the broader furan-dione scaffold in medicinal chemistry.
Core Physicochemical Properties
This compound, identified by its CAS Number 1192-51-4, is a heterocyclic organic compound.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1192-51-4 | [1][2] |
| Molecular Formula | C₅H₆O₃ | [3] |
| Molecular Weight | 114.1 g/mol | [1] |
| Alternate Name | 3-Methylfuran-2,4(3H,5H)-dione | [2] |
| InChI Key | AWGPWASAORSKKR-UHFFFAOYSA-N | [1] |
Chemical Structure and Tautomerism
This compound exists as a mixture of tautomers. This includes the dione form and two enol forms: 3-methyl-4-hydroxy-furan-2(5H)-one and 3-methyl-2-hydroxy-furan-4(5H)-one.[1] This tautomerism is a critical consideration in its reactivity and potential for chemical modification.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Spectroscopy Type | Expected Features |
| Infrared (IR) | The IR spectrum is dominated by absorptions from the carbonyl (C=O) groups of the cyclic dione and the ether linkage within the furan ring system.[1] |
| ¹H NMR | A characteristic singlet is expected for the methyl (CH₃) group protons. The proton on the furan ring will also produce a signal, with a chemical shift influenced by the adjacent carbonyl groups.[1] |
| ¹³C NMR | Signals are expected for each of the five carbon atoms: the methyl carbon, two carbonyl carbons, and two sp²-hybridized carbons of the furan ring. The chemical shifts of the carbonyl carbons are particularly indicative of the dione structure.[1] |
Experimental Methodologies
Synthesis Strategies
The synthesis of this compound and related furan-dione systems presents a significant challenge. General approaches can be divided into two main categories: the construction of the heterocyclic ring from acyclic precursors and the modification of a pre-existing furan ring.[1]
While direct methylation of the furan-2,4-dione core at the C3 position is difficult, the synthesis of 3-methylfuran is well-established, for example, through the decarboxylation of 3-methyl-2-furoic acid.[1][4] Subsequent functionalization could potentially yield the desired dione.
Caption: General synthetic strategies for furan-dione scaffolds.
Chromatographic Analysis
Chromatographic techniques are fundamental for the separation, detection, and quantification of this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile furan derivatives. It is widely used for the identification and quantification of related compounds like 3-methylfuran in various food and environmental samples.[1]
Biological and Medicinal Context
The furan-dione scaffold is a versatile building block in organic synthesis and is present in numerous biologically active molecules.[1] The furan nucleus is a common feature in a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[1][5]
Potential Biological Activities of Furan Derivatives:
The incorporation of a dione moiety into the furan ring enhances its chemical reactivity, providing sites for various chemical modifications and the construction of more complex molecular architectures.[1] This makes the furan-dione scaffold a privileged structure in the design and development of new therapeutic agents.[1] For instance, fused systems like naphtho[2,3-b]furan-4,9-diones have been explored for their potential as anticancer and antimicrobial agents.[1]
Caption: Potential applications of the furan-dione scaffold in drug development.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed when handling this compound.
References
- 1. This compound | 1192-51-4 | Benchchem [benchchem.com]
- 2. 1192-51-4|3-Methylfuran-2,4(3H,5H)-dione|BLD Pharm [bldpharm.com]
- 3. This compound [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
An In-depth Technical Guide to the Discovery and History of Furan-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-diones, a class of heterocyclic organic compounds characterized by a furan ring bearing two ketone functionalities, have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their versatile chemical reactivity and diverse biological activities make them promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of furan-dione compounds, with a focus on key isomers such as furan-2,5-dione, furan-2,3-dione, and furan-3,4-dione.
Discovery and Historical Perspective
The history of furan-dione chemistry is intrinsically linked to the broader history of furan chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] This was followed by the reporting of furfural by Johann Wolfgang Döbereiner in 1831 and the first preparation of furan itself by Heinrich Limpricht in 1870.[1]
The most prominent member of the furan-dione family, furan-2,5-dione , more commonly known as maleic anhydride, has a long history. It was first obtained in 1817 through the dehydration and distillation of malic acid. The industrial production of maleic anhydride was realized in 1933 by the National Aniline and Chemical Products Company in the United States via the vapor-phase catalytic oxidation of benzene.
The historical development of other furan-dione isomers is less documented in readily available literature, with their exploration gaining momentum with the advancement of synthetic organic chemistry methodologies.
Synthetic Methodologies
The synthesis of the furan-dione core and its derivatives relies on a variety of synthetic strategies. The Paal-Knorr synthesis, a classic method for furan ring formation, stands as a cornerstone in this field.
Paal-Knorr Synthesis of Furans
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a powerful method for synthesizing substituted furans from 1,4-dicarbonyl compounds.[2] The reaction typically proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dione.
General Experimental Protocol for Paal-Knorr Furan Synthesis:
-
Dissolution: The 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as toluene or acetic acid.
-
Acid Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid is added to the solution.
-
Heating: The reaction mixture is heated, often to reflux, to promote cyclization and dehydration.
-
Work-up: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.
The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted furans by varying the substituents on the starting 1,4-dicarbonyl compound.
Synthesis of Furan-dione Precursors: 1,4-Dicarbonyl Compounds
The accessibility of 1,4-dicarbonyl compounds is crucial for the Paal-Knorr synthesis. Several methods have been developed for their preparation, including:
-
Oxidation of 1,3-butadiene: This industrial method is used for the synthesis of the precursor to maleic anhydride.
-
Alkylation of 1,3-diones: Reaction of 1,3-diketones with α-haloketones can lead to the formation of 1,4-dicarbonyl structures.[1]
-
Hydrolysis of 2,5-disubstituted furans: The furan ring can be cleaved under acidic conditions to yield the corresponding 1,4-diketone.[1]
Synthesis of Furan-2,3-dione and Furan-3,4-dione Derivatives
The synthesis of furan-diones with adjacent carbonyl groups often requires different strategies. For instance, the reaction of β-dicarbonyl compounds with α-haloketones under basic conditions can lead to the formation of tricarbonyl compounds which can then be cyclized to furan derivatives.[3]
Biological Activities and Therapeutic Potential
Furan and its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4] Furan-dione containing compounds have emerged as particularly interesting candidates for drug development.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of furan-dione derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. For example, certain furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[3][5]
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furan-dione compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[6]
Antimicrobial Activity
The furan nucleus is a key structural feature in many antimicrobial agents. Furan-diones have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of microbial growth and the modification of enzymes essential for microbial survival.[7][8]
Experimental Protocol for Antimicrobial Activity (Disc Diffusion Method):
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Agar Plate Inoculation: The microbial suspension is evenly spread onto the surface of an appropriate agar medium.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the furan-dione compounds are placed on the agar surface.
-
Incubation: The plates are incubated under optimal conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured.[8][9]
Quantitative Data
The following tables summarize key quantitative data for representative furan-dione compounds and their derivatives.
Table 1: Physical and Spectroscopic Data of Furan-dione Precursors and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| Furan | C₄H₄O | 68.07 | -85.6 | 7.46 (t, 2H), 6.39 (t, 2H) | 142.8, 109.7 | 3140, 1505, 1065 | 68 (M+) |
| Maleic Anhydride (Furan-2,5-dione) | C₄H₂O₃ | 98.06 | 52.8 | 7.10 (s, 2H) | 163.5, 137.0 | 1850, 1780, 1250 | 98 (M+) |
Note: Spectroscopic data can vary depending on the solvent and instrument used.
Table 2: Biological Activity of Selected Furan Derivatives
| Compound | Target Cell Line/Organism | Activity | IC50 / MIC (µM) | Reference |
| Furan Derivative 1 | HeLa (Cervical Cancer) | Antiproliferative | 0.08 | [3] |
| Furan Derivative 24 | HeLa (Cervical Cancer) | Antiproliferative | 8.79 | [3] |
| Furan Derivative 24 | SW620 (Colorectal Cancer) | Antiproliferative | Moderate to Potent | [3] |
| Majoranaquinone | Staphylococcus aureus | Antibacterial | 7.8 - 1000 | [8] |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of anticancer action of certain furan-dione derivatives via inhibition of the PI3K/Akt and Wnt/β-catenin signaling pathways.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and biological screening of a furan-dione library.
Conclusion
Furan-dione compounds represent a historically significant and synthetically accessible class of heterocycles with a remarkable range of biological activities. From the early discovery of maleic anhydride to the ongoing development of novel derivatives, their importance in chemistry and drug discovery continues to grow. The synthetic methodologies outlined in this guide, particularly the Paal-Knorr synthesis, provide a robust platform for the generation of diverse furan-dione libraries. The potent anticancer and antimicrobial properties exhibited by these compounds underscore their potential as scaffolds for the development of next-generation therapeutics. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective drugs.
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanonaphthoquinones, Diterpenes, and Flavonoids from Sweet Marjoram and Investigation of Antimicrobial, Bacterial Efflux, and Biofilm Formation Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 3-Methyl-furan-2,4-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan-2,4-dione scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. While direct and extensive research on 3-Methyl-furan-2,4-dione is limited, the broader class of furanones and their derivatives has demonstrated significant potential in the development of novel therapeutic agents.[1][2] The incorporation of a methyl group at the 3-position is anticipated to modulate the compound's physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.
These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing upon the established biological activities of structurally related furan derivatives. Detailed protocols for its potential synthesis and biological evaluation are presented to facilitate further research and drug discovery efforts in this area. Furan derivatives have been extensively explored for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
Potential Therapeutic Applications
Based on the activities of analogous furan-2,4-dione derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Numerous furan derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[3][4][5] The furan ring system can be a crucial pharmacophore for inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Activity: The furan nucleus is a component of several clinically used antimicrobial agents.[6][7][8] Derivatives of this compound could possess activity against a spectrum of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Furan-containing compounds have been shown to modulate inflammatory pathways.[9][10] this compound may exhibit anti-inflammatory effects by targeting key enzymes and signaling molecules in the inflammatory cascade.
Data Presentation: Biological Activities of Structurally Related Furan Derivatives
The following tables summarize the reported biological activities of various furan derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Anticancer Activity of Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-dihydropyridine-2(1H)-thione derivative (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [3] |
| Thiazolidine-2,4-dione derivative (22) | HepG2 (Liver) | 2.04 ± 0.06 | [11] |
| Thiazolidine-2,4-dione derivative (22) | MCF-7 (Breast) | 1.21 ± 0.04 | [11] |
| Furo[3,2-b]indole derivative (10a) | A498 (Renal) | - | [5] |
| 5-nitrofuran-isatin hybrid (3) | HCT 116 (Colon) | 1.62 | [12] |
| Amide derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | 62.37 µg/mL | [13] |
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,5-disubstituted furan derivatives | B. subtilis | 200 | [6] |
| 3,5-disubstituted furan derivatives | E. coli | 200 | [6] |
| l-Borneol possessing 2(5H)-furanone derivative (F131) | S. aureus | 32-128 | [8] |
| l-Borneol possessing 2(5H)-furanone derivative (F131) | C. albicans | 128-1024 | [8] |
| 5-nitrofuran-isatin hybrid (6) | MRSA | 1 | [12] |
| 4-aryl-3-(2-methyl-furan-3-yl)-Δ-1,2,4-triazoline-5-thione (2a) | C. crusei, C. albicans, C. parapsilosis | 128 | [14] |
| Amide derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | Photogenic bacteria | 250 | [13] |
Experimental Protocols
The following are detailed methodologies for the potential synthesis and biological evaluation of this compound. These protocols are based on established procedures for similar furan derivatives.
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is adapted from known procedures for the synthesis of furanone derivatives.
Step 1: Synthesis of 3-Methyl-2-furoic acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve methyl 3-methyl-2-furoate in a 20% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Acidification: After cooling, acidify the solution with concentrated hydrochloric acid with vigorous stirring.
-
Isolation: Collect the precipitated product by suction filtration, wash with cold water, and dry to yield 3-methyl-2-furoic acid.[2]
Step 2: Conversion to 3-Methyl-2(5H)-furanone
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with condensers and a dropping funnel, dissolve furfural in methylene chloride.
-
Reagent Addition: Add sodium sulfate, N,N-dimethylethanolamine, and formic acid sequentially.
-
Oxidation: Add 30% hydrogen peroxide dropwise while stirring vigorously. Maintain the reaction temperature to ensure a gentle reflux.
-
Workup: After the reaction is complete, separate the organic phase, wash with saturated sodium disulfite solution, and dry over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain 3-methyl-2(5H)-furanone.[1]
Step 3: Oxidation to this compound
Further oxidation of the 3-methyl-2(5H)-furanone at the 4-position would be required. This could potentially be achieved using a suitable oxidizing agent under controlled conditions. The specific conditions would need to be optimized experimentally.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis, biological evaluation, and lead optimization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrti.org [ijrti.org]
- 7. biojournals.us [biojournals.us]
- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives
A_Note_on_3-Methyl-furan-2,4-dione:
Extensive literature searches did not yield specific examples of this compound participating as a diene in Diels-Alder reactions. The presence of two electron-withdrawing carbonyl groups in the furan ring is expected to decrease its Highest Occupied Molecular Orbital (HOMO) energy, making it a less reactive diene in normal electron-demand Diels-Alder reactions. In such reactions, the diene is typically electron-rich. While inverse electron-demand Diels-Alder reactions are possible, no instances involving this compound as the diene were found in the reviewed literature.
Therefore, this document provides detailed application notes and protocols for well-established Diels-Alder reactions involving other substituted furan derivatives, which serve as valuable model systems for researchers, scientists, and drug development professionals interested in furan chemistry.
I. Application Notes: Diels-Alder Reactions of Substituted Furans
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the construction of six-membered rings.[1][2] Furans are attractive dienes in these reactions due to their aromatic character and the ability of the resulting 7-oxabicyclo[2.2.1]heptene adducts to undergo various transformations.[3]
Key Considerations for Furan Diels-Alder Reactions:
-
Reactivity: The aromaticity of the furan ring reduces its reactivity compared to acyclic dienes.[4] Reactions often require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently.
-
Substituent Effects: Electron-donating groups on the furan ring generally increase the reaction rate in normal electron-demand Diels-Alder reactions by raising the HOMO energy of the diene.[5] Conversely, electron-withdrawing groups on the dienophile accelerate the reaction.[5]
-
Stereoselectivity: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. The major product is typically the endo isomer due to secondary orbital interactions, although the more thermodynamically stable exo isomer can sometimes be favored, especially under conditions that allow for retro-Diels-Alder reaction.
-
Reversibility: Many Diels-Alder reactions involving furans are reversible.[6] This can be exploited to favor the formation of the thermodynamic product at higher temperatures.
Applications in Drug Development and Materials Science:
The unique bicyclic structures formed from furan Diels-Alder reactions serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[6] Furthermore, the reversible nature of the furan-maleimide Diels-Alder reaction is utilized in the development of self-healing polymers and other dynamic materials.
II. Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction of a Furan-Ene System
This protocol is adapted from studies on the intramolecular Diels-Alder reaction of furan dienes, which can be promoted by Lewis acids to favor the formation of the cycloadduct.[7]
Reaction Scheme:
Figure 1. Lewis acid-catalyzed intramolecular Diels-Alder reaction.
Materials:
-
Furan-tethered enone substrate
-
Methylaluminum dichloride (MeAlCl₂) solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
A solution of the furan-tethered enone substrate (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of methylaluminum dichloride (1.1 eq) in hexanes is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired oxatricyclo adduct.
Protocol 2: Thermally Induced Diels-Alder Reaction of Furan with Maleimide
This protocol describes a typical thermally induced Diels-Alder reaction between furan and a maleimide derivative, a common reaction in the development of reversible polymers.
Reaction Scheme:
Figure 2. Thermal Diels-Alder reaction of furan and maleimide.
Materials:
-
Furan
-
N-phenylmaleimide
-
Toluene
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 eq) in toluene.
-
Add an excess of furan (e.g., 3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess furan under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as toluene/hexanes, to yield the Diels-Alder adduct.
III. Data Presentation
The following tables summarize representative quantitative data for Diels-Alder reactions of substituted furans with various dienophiles.
Table 1: Yields of Intramolecular Diels-Alder Reactions of Furan-Enones with MeAlCl₂ [7]
| Entry | Substrate | Product | Yield (%) |
| 1 | Furan with a 4-carbon tether to a methyl-substituted enone | Oxatricyclo adduct | 85 |
| 2 | Furan with a 4-carbon tether to an unsubstituted enone | Oxatricyclo adduct | 90 |
| 3 | Furan with a 5-carbon tether to a methyl-substituted enone | Oxatricyclo adduct | 75 |
Table 2: Diels-Alder Reaction of Boron-Substituted Furans with Maleic Anhydride [2]
| Entry | Furan Derivative | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-(Trifluoroborato)furan | Room Temp | 0.25 | exo-adduct | 95 |
| 2 | 3-(Pinacol boronic ester)furan | 80 | 28 | exo-adduct | 78 |
| 3 | 3-(Boronic acid)furan | Room Temp | 24 | exo-adduct | 93 |
IV. Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a typical Diels-Alder reaction followed by product purification and analysis.
Figure 3. General experimental workflow for a Diels-Alder reaction.
References
- 1. This compound [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Synthesis of Methylated Furan-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylated furan-diones are pivotal structural motifs in a variety of biologically active compounds and serve as versatile building blocks in organic synthesis. The regioselective introduction of methyl groups onto the furan-dione core is a critical step in the synthesis of numerous target molecules, including natural products and pharmaceutical agents. This document provides detailed protocols and application notes for the regioselective synthesis of 3-methyl- and 3,4-dimethyl-furan-2,5-diones, common substructures in drug discovery and development. The methodologies presented herein focus on achieving high regioselectivity and yields, crucial for efficient and scalable synthesis.
I. Regioselective Synthesis of 3,4-Dimethylfuran-2,5-dione
The synthesis of 3,4-dimethylfuran-2,5-dione, also known as dimethylmaleic anhydride, can be effectively achieved through a decarboxylative dimerization of maleic anhydride or its derivatives in the presence of a suitable catalyst.
Signaling Pathway Diagram
Caption: Decarboxylative dimerization of maleic anhydride to 3,4-dimethylfuran-2,5-dione.
Experimental Protocol: Decarboxylative Dimerization of Maleic Anhydride
This protocol is adapted from a known procedure for the synthesis of dimethylmaleic anhydride.[1][2][3]
Materials:
-
Maleic anhydride
-
2-Aminopyridine
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Steam distillation apparatus
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add maleic anhydride (58.0 g, 0.5 mol) and 2-aminopyridine (4.7 g, 0.05 mol) in glacial acetic acid (200 ml).[3]
-
Heat the mixture to reflux and maintain for 48 hours.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the glacial acetic acid by distillation under reduced pressure.
-
The residue is then subjected to steam distillation.
-
Collect the distillate, which contains the crude dimethylmaleic anhydride.
-
Cool the distillate in an ice bath to crystallize the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 3,4-dimethylfuran-2,5-dione.
Data Presentation:
| Reactants | Catalyst | Solvent | Reaction Time | Yield | Melting Point |
| Maleic anhydride (0.5 mol), Maleic acid (0.5 mol) | 2-Phenylaminopyridine (0.01 mol) | Glacial acetic acid (400 ml) | 3 hours (addition) + 3 hours (reflux) | 54.0% | 91-93 °C |
| Maleic acid (0.5 mol) | 2-Phenylaminopyridine (5 mmol) | Glacial acetic acid (200 ml) | 48 hours | 52% | 91-93 °C |
| Maleic anhydride (0.5 mol) | 2-Aminopyridine (0.05 mol) | Glacial acetic acid (200 ml) | 48 hours | 54% | 91-93 °C |
Table 1: Summary of reaction conditions and yields for the synthesis of 3,4-dimethylfuran-2,5-dione.[1][3]
II. Regioselective Synthesis of 3-Methylfuran-2,5-dione via Organocuprate Addition
The regioselective synthesis of 3-methylfuran-2,5-dione (citraconic anhydride) and other asymmetrically substituted furan-diones can be achieved through the 1,4-conjugate addition of an organocuprate reagent to an appropriately substituted furan-dione precursor. A key precursor for this strategy is 3-(bromomethyl)furan-2,5-dione.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,4-dialkyldihydrofuran-2,5-diones.
Experimental Protocol: Synthesis of 3-(Bromomethyl)furan-2,5-dione
This protocol describes the synthesis of a key precursor for subsequent regioselective alkylation.[4]
Materials:
-
Dimethyl itaconate
-
Lithium hydroxide (LiOH)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Acetic anhydride (Ac₂O)
-
Tetrahydrofuran (THF), dry
-
Standard laboratory glassware for hydrolysis, bromination, and cyclization
Procedure:
-
Hydrolysis: To a solution of dimethyl itaconate in water, add LiOH and stir until the hydrolysis is complete (monitored by TLC).
-
α-Bromination: To the resulting diacid in CCl₄, add bromine and reflux the mixture.
-
Intramolecular Cyclization: The crude α-bromo diacid is then refluxed in acetic anhydride to yield 3-(bromomethyl)furan-2,5-dione.
-
The product can be purified by crystallization or chromatography. A 92% yield has been reported for this three-step synthesis.[4]
Experimental Protocol: Organocuprate Addition to 3-(Bromomethyl)furan-2,5-dione
This protocol outlines the regioselective introduction of an alkyl group.[4]
Materials:
-
3-(Bromomethyl)furan-2,5-dione
-
Alkylmagnesium halide (RMgX, e.g., CH₃MgBr) in THF
-
Lithium dibromocuprate(I) (LiCuBr₂) solution (1M)
-
Dry tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ether
-
Nitrogen atmosphere setup
-
Low-temperature bath (-70 °C)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-(bromomethyl)furan-2,5-dione (5 mmol) in dry THF (30 mL).
-
Add a 1M solution of LiCuBr₂ (0.5 mL, 10 mol%).
-
Cool the mixture to -70 °C using a dry ice/acetone bath.
-
Slowly add a THF solution of the alkylmagnesium halide (e.g., methylmagnesium bromide for methylation) dropwise over 20-30 minutes, maintaining the temperature at -70 °C.
-
Stir the reaction mixture at this temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dialkyldihydrofuran-2,5-dione.
-
Purify the product by column chromatography.
Data Presentation:
| Substrate | Reagents | Product | Yield |
| 3-(Bromomethyl)furan-2,5-dione | RMgX (alkylmagnesium halide), LiCuBr₂ (10 mol%) | 3,4-Dialkyldihydrofuran-2,5-dione | Good |
Table 2: General scheme for the synthesis of 3,4-dialkyldihydrofuran-2,5-diones via organocuprate addition.[4]
III. Direct Synthesis of 3-Methylfuran-2,5-dione (Citraconic Anhydride)
While often commercially available, understanding the synthesis of 3-methylfuran-2,5-dione (citraconic anhydride) is valuable. Direct and regioselective methylation of maleic anhydride is challenging; however, citraconic anhydride can be prepared from citraconic acid.
Logical Relationship Diagram
Caption: Synthetic pathway from citric acid to citraconic anhydride.
Note on Direct Methylation: Direct regioselective methylation of the maleic anhydride core is not a straightforward process and often leads to a mixture of products. The methods presented above provide reliable and regioselective routes to specific methylated furan-diones. For the synthesis of 3-methylfuran-2,5-dione, starting from commercially available citraconic acid and performing a dehydration step is the most common and efficient laboratory-scale method.
Conclusion
The protocols detailed in these application notes provide robust and regioselective methods for the synthesis of key methylated furan-dione building blocks. The decarboxylative dimerization of maleic anhydride offers an effective route to symmetrically substituted 3,4-dimethylfuran-2,5-dione. For asymmetrically substituted furan-diones, the organocuprate addition to a pre-functionalized furan-dione, such as 3-(bromomethyl)furan-2,5-dione, provides a powerful and regioselective strategy. These methodologies are essential tools for researchers and professionals in drug discovery and development, enabling the efficient synthesis of complex molecules containing the methylated furan-dione scaffold.
References
Application Note: High-Sensitivity GC-MS Method for the Analysis of 3-Methyl-furan-2,4-dione
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 3-Methyl-furan-2,4-dione. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for the determination of this compound in various matrices. The methodology is adapted from established protocols for structurally similar furanone compounds due to the limited availability of a specific validated method for this compound. The described protocol includes sample preparation, instrument parameters, and data analysis procedures.
Introduction
This compound is a heterocyclic organic compound of interest in various fields, including flavor chemistry and pharmaceutical research. Its accurate quantification is crucial for understanding its formation, stability, and potential biological activity. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds, even in complex sample matrices. This document provides a detailed protocol based on a QuEChERS-style extraction followed by GC-MS/MS analysis, which has proven effective for related furanone compounds.
Experimental
Sample Preparation: QuEChERS-based Extraction
This protocol is adapted from a method developed for the analysis of 3-methyl-2(5H)-furanone in food matrices and is expected to have good recovery for the isomeric this compound.[1]
Materials:
-
Homogenized sample
-
50 mL centrifuge tubes with ceramic homogenizers
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium citrate dibasic sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O)
-
Dispersive SPE (dSPE) tubes with a suitable sorbent for cleanup (e.g., C18, GCB)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube containing two ceramic homogenizers.
-
Add 10 mL of deionized water and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇·2H₂O, and 0.5 g Na₂HC₆H₅O₇·1.5H₂O.
-
Shake for another 10 minutes.
-
Centrifuge at 2500 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube for cleanup.
-
Vortex for 2 minutes and centrifuge at 2500 x g for 5 minutes.
-
Transfer the final extract into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix. The parameters are based on methods for similar furanone compounds.[1]
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min, constant flow |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. |
Note on Quantitative Analysis: For quantitative analysis using SIM or MRM, characteristic ions for this compound must be determined. Based on its structure, potential fragment ions can be predicted, although experimental verification is essential. The molecular weight of this compound is 112.08 g/mol .
Data Analysis and Quantitation
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. An internal standard, such as a deuterated analog or a structurally similar compound with different retention time, is recommended for improved accuracy and precision.
Table 2: Hypothetical Quantitative Data for Method Validation (Example)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 85-110% |
| Precision (RSD at 10 µg/kg) | < 15% |
Note: The values in Table 2 are illustrative and must be determined experimentally through a proper method validation study.
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow from analyte in matrix to data output.
Conclusion
The described GC-MS method provides a robust framework for the analysis of this compound. While this protocol is based on established methods for similar compounds and requires validation for this specific analyte, it offers a strong starting point for researchers. The combination of a QuEChERS-based sample preparation and GC-MS analysis ensures high sensitivity and selectivity, making it suitable for a wide range of applications in research and development.
References
Application Notes and Protocols for Furan-dione Purification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of furan-dione compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for both analytical and preparative-scale separations, crucial for research, quality control, and drug development.
Introduction
Furan-diones are a class of heterocyclic organic compounds characterized by a furan ring with two ketone functional groups. This structural motif is present in various natural products and synthetic molecules of significant biological interest, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The purity of these compounds is paramount for accurate biological evaluation and potential therapeutic applications. HPLC is a powerful technique for the isolation and purification of furan-diones from complex mixtures.[6][7]
This document details protocols for reverse-phase, normal-phase, and chiral HPLC, offering guidance on method development, sample preparation, and scaling up from analytical to preparative separations.
Data Presentation: HPLC Method Parameters for Furan-dione Analogs
The following tables summarize typical starting conditions for the HPLC purification of furan-dione related compounds, such as maleic anhydride and succinic anhydride. These parameters can be adapted and optimized for specific furan-dione derivatives.
Table 1: Reverse-Phase HPLC Parameters for Furan-dione Analogs
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom R1 (Reverse-Phase)[8] | C18, 5 µm, 4.6 mm i.d. × 25 cm[9] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[8] | 0.1% Phosphoric Acid in Water : Methanol (98:2, v/v)[9] |
| Flow Rate | Not Specified | 0.9 mL/min |
| Detection | Low UV (e.g., 210 nm) | UV, wavelength not specified |
| Temperature | Not Specified | Not Specified |
| Notes | Scalable for preparative separation. For Mass-Spec compatibility, replace phosphoric acid with formic acid.[8] | Method for total maleic acid and maleic anhydride. |
Table 2: Normal-Phase/HILIC HPLC Parameters for Furan-dione Analogs
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep S2 (Mixed-Mode/HILIC)[10] | SHARC 1 (Hydrogen-Bonding) |
| Mobile Phase | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Flow Rate | Not Specified | Not Specified |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | Not Specified | Not Specified |
| Notes | High resolution and peak symmetry reported. | Separation based on hydrogen bonding. |
Experimental Protocols
Protocol 1: General Analytical Method Development for Furan-dione Purification
This protocol outlines a general procedure for developing an analytical HPLC method for a novel furan-dione compound.
1. Sample Preparation:
-
Dissolve the crude furan-dione sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).[4][11] The recommended starting concentration is approximately 0.1 – 1 mg/mL.[11]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[11]
2. Initial HPLC Conditions (Reverse-Phase):
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 210 nm or the λmax of the compound).
-
Injection Volume: 5-10 µL.
3. Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of the target furan-dione from impurities.
-
If the peak shape is poor, consider adjusting the pH of the mobile phase with a different acid (e.g., phosphoric acid or acetic acid), or trying a different organic modifier (e.g., methanol).
-
For highly polar furan-diones that elute early, consider a shallower gradient or a column with a different stationary phase (e.g., a polar-embedded phase or HILIC).
Protocol 2: Preparative Scale-Up for Furan-dione Purification
This protocol describes how to scale up an optimized analytical method for preparative purification.
1. Determine Loading Capacity:
-
Using the optimized analytical method, perform a loading study by incrementally increasing the injection volume or sample concentration until resolution begins to degrade. This will determine the maximum amount of sample that can be loaded onto the analytical column.
2. Scale-Up Calculation:
-
Use the following formula to calculate the new flow rate for the preparative column:
-
Flow Rate (prep) = Flow Rate (analytical) x [ (Column Diameter (prep))^2 / (Column Diameter (analytical))^2 ]
-
-
The gradient time should be kept proportional to the column volume.
-
The sample load can be scaled up proportionally to the cross-sectional area of the preparative column.
3. Preparative HPLC Run:
-
Column: A preparative column with the same stationary phase as the analytical column (e.g., C18, 10 µm, 21.2 x 250 mm).
-
Mobile Phase: Same as the optimized analytical method, but ensure you have a sufficient volume for the entire run.
-
Flow Rate: As calculated in the scale-up step.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of solvent to create a concentrated solution.
-
Injection: Inject the concentrated sample onto the column.
-
Fraction Collection: Use a fraction collector to collect the eluent in separate tubes. The collection can be triggered by time or UV signal intensity.
4. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Combine the pure fractions containing the target furan-dione.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified compound.
Visualizations
Experimental Workflow for Furan-dione Purification
Caption: General Workflow for HPLC Purification of Furan-diones.
Signaling Pathway Activated by a Furanone-Containing Mycotoxin
The mycotoxin patulin, which contains a furanone core, has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) signaling pathways in human embryonic kidney cells.[12] This activation is linked to cellular stress responses and can lead to apoptosis.
Caption: Patulin-Induced MAPK Signaling Pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. biojournals.us [biojournals.us]
- 8. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
3-Methyl-furan-2,4-dione: A Versatile Building Block for Novel Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-furan-2,4-dione is a heterocyclic compound that holds significant promise as a versatile building block in the development of novel materials. Its unique chemical structure, featuring a reactive furan ring and dione functional groups, opens up a wide range of possibilities for creating advanced polymers and functionalized molecules. While direct research on this specific compound is emerging, its potential can be inferred from the extensive studies on related furan-dione scaffolds.[1] Furan-based polymers are increasingly investigated as renewable alternatives to traditional petroleum-based plastics.[1] This document provides an overview of the potential applications of this compound in materials science, along with detailed experimental protocols for its utilization.
Key Properties and Potential Applications
The reactivity of the furan-dione ring makes this compound a prime candidate for the synthesis of cross-linked polymers and other advanced materials.[1] The inherent functionalities of the molecule allow for a variety of chemical modifications, making it a valuable synthon for complex molecular architectures.
Potential applications include:
-
Renewable Polymers: As a bio-based building block, it can be utilized in the synthesis of sustainable and biodegradable polymers. Furan derivatives are key starting materials in biorefinery concepts, often derived from the dehydration of carbohydrates.[1]
-
Drug Delivery Systems: The furan moiety can be functionalized to create polymers for targeted drug delivery. Furan-functionalized copolymers have been shown to self-assemble into nanoparticles capable of encapsulating therapeutic agents.[2][3]
-
Self-Healing Materials: The reactive nature of the furan ring, particularly in Diels-Alder "click" chemistry, can be exploited to create polymers with self-healing properties.[4]
-
Advanced Coatings and Adhesives: Polymers derived from this compound are expected to exhibit good thermal stability and adhesive properties, making them suitable for high-performance coatings and adhesives.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | C₅H₄O₃ | 112.08 | Not reported | Not reported | Reactive dione, potential for tautomerism.[1] |
| 3-Methylfuran | C₅H₆O | 82.10 | - | 63-65 | Precursor for more complex furan derivatives. |
| 3-Methyl-2,5-furandione | C₅H₄O₃ | 112.08 | 6-7 | 213 | Isomeric structure with different reactivity.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Furan-Based Polyester using this compound
This protocol describes a general procedure for the synthesis of a polyester via polycondensation, a common method for producing furan-based polymers.
Materials:
-
This compound
-
A diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, mechanical stirrer)
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent oxidation.
-
In the three-neck flask, combine equimolar amounts of this compound and the chosen diol in the solvent.
-
Add a catalytic amount of antimony trioxide (typically 0.05 mol% relative to the monomer).
-
Heat the mixture with stirring to a temperature of 180-220°C.
-
Monitor the reaction by observing the removal of the condensation byproduct (water).
-
Once the initial polycondensation is complete (as indicated by the cessation of water removal), apply a vacuum to remove the remaining solvent and drive the reaction to completion, increasing the molecular weight of the polymer.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF) for purification.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and dry the purified polyester under vacuum.
Protocol 2: Functionalization of a Polymer Backbone with this compound for Drug Delivery Applications
This protocol outlines a method to graft this compound onto a pre-existing polymer, a technique used to create functional materials for applications like targeted drug delivery.
Materials:
-
A polymer with reactive side groups (e.g., poly(glycidyl methacrylate))
-
This compound
-
A suitable solvent (e.g., DMF)
-
A base catalyst (e.g., triethylamine)
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting polymer in the solvent in a round-bottom flask.
-
Add an excess of this compound to the solution.
-
Add the base catalyst to facilitate the reaction between the polymer's reactive groups and the furan-dione.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 60°C) for 24-48 hours.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., FTIR or NMR spectroscopy) to observe the incorporation of the furan-dione moiety.
-
Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., water or methanol).
-
Filter the polymer and wash it thoroughly with the non-solvent to remove any unreacted this compound and catalyst.
-
Dry the purified functionalized polymer under vacuum.
-
The resulting polymer can then be used to form nanoparticles for drug encapsulation.
Visualizations
Caption: Synthesis of functional polymers from this compound.
Caption: Workflow for furan-based polymer synthesis and analysis.
Caption: Furan-polymer nanoparticles for targeted drug delivery.
References
- 1. This compound | 1192-51-4 | Benchchem [benchchem.com]
- 2. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. Self-healing tailor-made polymers based on furan derivative and 1,2,4 triazoline-3,5-dione (TAD) ‘click’ chemistry - American Chemical Society [acs.digitellinc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Synthesis of Furan-dione Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of furan-dione derivatives and their evaluation as potential inhibitors of clinically relevant enzymes. The furan-dione scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide focuses on the synthesis of these derivatives and protocols for assessing their inhibitory activity against three key enzyme targets: Succinate Dehydrogenase (SDH), P-glycoprotein (P-gp), and Microsomal Prostaglandin E Synthase-1 (mPGES-1).
Synthetic Protocol: General Procedure for the Synthesis of 3,4-Disubstituted Furan-2,5-diones via Paal-Knorr Condensation
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][4][5] This protocol describes a general procedure for the acid-catalyzed cyclization and dehydration of a substituted 1,4-dicarbonyl precursor to yield a 3,4-disubstituted furan-2,5-dione.
Workflow for Paal-Knorr Synthesis of Furan-2,5-diones
Caption: General workflow for the synthesis of 3,4-disubstituted furan-2,5-diones.
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 eq)
-
Acetic anhydride (5-10 volumes)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq) or another suitable acid catalyst.
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 1,4-dicarbonyl compound (1.0 eq) and acetic anhydride (5-10 volumes).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent to afford the pure 3,4-disubstituted furan-2,5-dione.
-
Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Application Notes: Furan-dione Derivatives as Enzyme Inhibitors
Furan-dione derivatives have been investigated as inhibitors of various enzymes implicated in disease. This section highlights their potential as inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
mPGES-1 is an inducible enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[6][7] Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]
Signaling Pathway of mPGES-1 in Inflammation
Caption: The role of mPGES-1 in the inflammatory cascade and its inhibition by furan-dione derivatives.
Quantitative Data on mPGES-1 Inhibition by Furan-dione Derivatives
The following table summarizes the inhibitory activities of representative furan-dione derivatives against human mPGES-1.
| Compound ID | Structure | h-mPGES-1 IC₅₀ (nM) | Reference |
| 4b | 2-(4-chlorophenyl)-N-(4-(trifluoromethyl)phenyl)furan-3-carboxamide | 33 | [8] |
| MF63 | 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)benzenesulfonamide | 1.5 | [8] |
| Compound 3 | Not specified | 3500 | [10] |
| Compound 4 | Not specified | 4600 | [10] |
Experimental Protocols for Enzyme Inhibition Assays
This section provides detailed protocols for assessing the inhibitory activity of synthesized furan-dione derivatives against Succinate Dehydrogenase, P-glycoprotein, and mPGES-1.
Succinate Dehydrogenase (SDH) Inhibition Assay
SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a target for antifungal and anticancer agents.[11][12]
Workflow for SDH Inhibition Assay
Caption: General workflow for determining the inhibitory activity of compounds against Succinate Dehydrogenase.
Materials:
-
Mitochondrial fraction or purified SDH
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Furan-dione derivative stock solutions in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the furan-dione inhibitor in SDH Assay Buffer.
-
Prepare the reaction mixture containing SDH Assay Buffer, DCIP, and PMS.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the reaction mixture.
-
Add 10 µL of the furan-dione inhibitor dilution or DMSO (for control).
-
Add 20 µL of the enzyme preparation (mitochondrial fraction or purified SDH).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the succinate solution.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
P-glycoprotein (P-gp) Inhibition Assay
P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by extruding chemotherapeutic drugs from cells.[3][13]
Workflow for P-gp Inhibition Assay (Calcein-AM Efflux)
Caption: Workflow for assessing P-glycoprotein inhibition using the Calcein-AM efflux assay.
Materials:
-
P-gp overexpressing cell line (e.g., K562/R7) and parental cell line (e.g., K562)
-
Cell culture medium and supplements
-
Calcein-AM stock solution
-
Furan-dione derivative stock solutions in DMSO
-
Verapamil or Cyclosporin A (positive control inhibitors)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture P-gp overexpressing and parental cells to 80-90% confluency.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
-
Inhibitor Treatment:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Add 100 µL of culture medium containing various concentrations of the furan-dione inhibitor or control inhibitors to the wells. Incubate at 37 °C for 30 minutes.
-
-
Substrate Loading:
-
Add 1 µM Calcein-AM to each well and incubate for an additional 30 minutes at 37 °C.
-
-
Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of fluorescence increase relative to the control (no inhibitor).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of PGH₂ to PGE₂ by mPGES-1.
Workflow for mPGES-1 Inhibition Assay
Caption: General workflow for the in vitro mPGES-1 enzyme inhibition assay.
Materials:
-
Microsomal fraction from IL-1β-stimulated A549 cells or other mPGES-1 expressing cells
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Glutathione (GSH) solution
-
Prostaglandin H₂ (PGH₂) solution (substrate)
-
Furan-dione derivative stock solutions in DMSO
-
Indomethacin (to inhibit any residual COX activity)
-
PGE₂ ELISA kit
-
96-well microplate
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, microsomal protein (e.g., 10 µg), GSH (e.g., 2 mM), and indomethacin (e.g., 10 µM).
-
Add the furan-dione inhibitor at various concentrations.
-
Pre-incubate the mixture at 4 °C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding PGH₂ (e.g., 5 µM).
-
Incubate at 4 °C for 1 minute.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
PGE₂ Quantification:
-
Quantify the amount of PGE₂ produced using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ production for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new steroidal inhibitors of P-glycoprotein-mediated multidrug resistance and biological evaluation on K562/R7 erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of New Selective P-gp Substrates and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatisierung von 3-Methyl-furan-2,4-dion zur Steigerung der biologischen Aktivität: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten einen detaillierten Überblick über die Derivatisierung von 3-Methyl-furan-2,4-dion, einem Mitglied der Tetronsäure-Familie, zur Verbesserung seiner biologischen Wirksamkeit. Die hier vorgestellten Protokolle und Daten sollen als Ressource für die Entwicklung neuer therapeutischer Wirkstoffe mit potenziellen Anwendungen in der antimikrobiellen und Krebstherapie dienen.
Einleitung
3-Methyl-furan-2,4-dion, auch als 3-Methyltetronsäure bekannt, ist eine heterozyklische Verbindung, die als vielseitiges Grundgerüst für die Synthese biologisch aktiver Moleküle dient. Die Derivatisierung an der C3-Position des Furanrings ist eine Schlüsselstrategie zur Modulation der pharmakologischen Eigenschaften dieser Verbindungsklasse. Durch die Einführung verschiedener funktioneller Gruppen können Lipophilie, sterische Hinderung und elektronische Eigenschaften gezielt verändert werden, was zu einer erhöhten Affinität zu biologischen Zielstrukturen und einer verbesserten Wirksamkeit führen kann.
Tetronsäurederivate sind für ihr breites Spektrum an biologischen Aktivitäten bekannt, darunter antibiotische, antivirale, antineoplastische und gerinnungshemmende Eigenschaften.[1][2] Die Modifikation des 3-Methyl-furan-2,4-dion-Kerns eröffnet die Möglichkeit, neue Wirkstoffkandidaten mit verbesserter Selektivität und Potenz zu entwickeln.
Synthesestrategien zur Derivatisierung
Die primäre Methode zur Derivatisierung von 3-Methyl-furan-2,4-dion ist die Acylierung an der C3-Position. Diese Reaktion führt zur Bildung von 3-Acyl-3-methyl-furan-2,4-dion-Derivaten.
Allgemeine Darstellung der Acylierung
Experimentelles Protokoll: Synthese von 3-Acyl-3-methyl-furan-2,4-dion
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Acylierung von 3-Methyl-furan-2,4-dion. Die genauen Reaktionsbedingungen können je nach dem verwendeten Acylchlorid variieren.
Materialien:
-
3-Methyl-furan-2,4-dion
-
Geeignetes Acylchlorid (z.B. Benzoylchlorid, Acetylchlorid)
-
Wasserfreies Pyridin oder Triethylamin
-
Wasserfreies Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel
-
Magnesiumsulfat (wasserfrei)
-
Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Tropftrichter, etc.)
-
Rotationsverdampfer
-
Geräte zur Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
Prozedur:
-
Lösen Sie 3-Methyl-furan-2,4-dion (1 Äquivalent) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Fügen Sie wasserfreies Pyridin (1.2 Äquivalente) hinzu und kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam eine Lösung des entsprechenden Acylchlorids (1.1 Äquivalente) in wasserfreiem DCM über einen Tropftrichter hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum mit einem Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte 3-Acyl-3-methyl-furan-2,4-dion-Derivat zu erhalten.
Biologische Aktivität von Derivaten
Die Einführung verschiedener Acylgruppen am 3-Methyl-furan-2,4-dion-Kern kann zu einer signifikanten Steigerung der biologischen Aktivität führen. Im Folgenden werden potenzielle antimikrobielle und zytotoxische Aktivitäten basierend auf Analysen verwandter Furan- und Dione-Derivate diskutiert.
Antimikrobielle Aktivität
Derivate von Furan-2,4-dionen zeigen vielversprechende antimikrobielle Eigenschaften. Die Einführung von lipophilen Acylketten kann die Fähigkeit der Moleküle verbessern, bakterielle Zellmembranen zu durchdringen.
Tabelle 1: Antimikrobielle Aktivität ausgewählter Furan-Derivate (MIC in µg/mL)
| Verbindung | Staphylococcus aureus | Escherichia coli | Candida albicans | Referenz |
| Furan-Derivat A | 256 | 512 | >1024 | [3] |
| Furan-Derivat B | 256 | 1024 | >1024 | [3] |
| 5-Nitrofuran-Isatin Hybrid | 1 | - | - | [4] |
| 3-Alkyliden-2-indolon Derivat | 0.5 | - | - | [5] |
Hinweis: Die Daten stammen von strukturell verwandten Verbindungen und dienen als Indikator für das Potenzial von 3-Methyl-furan-2,4-dion-Derivaten.
Zytotoxische Aktivität
Die zytotoxische Aktivität von Furan-2,4-dion-Derivaten gegen verschiedene Krebszelllinien ist ein aktives Forschungsgebiet. Die Modifikation an der C3-Position kann die Selektivität und Potenz der Verbindungen erheblich beeinflussen.
Tabelle 2: Zytotoxische Aktivität ausgewählter Furan- und Dione-Derivate (IC₅₀ in µM)
| Verbindung | Zelllinie (Krebsart) | IC₅₀ (µM) | Referenz |
| Thiazolidin-2,4-dion Derivat 1 | HepG2 (Leber) | 2.04 | [1] |
| Thiazolidin-2,4-dion Derivat 1 | MCF-7 (Brust) | 1.21 | [1] |
| Thiazolidin-2,4-dion Derivat 2 | HepG2 (Leber) | 0.60 | [1] |
| 3,4-dihalogeniertes 2(5H)-Furanon | MAC13/16 (Krebs) | 0.03 - 0.05 | [6] |
| 5-Nitrofuran-Isatin Hybrid | HCT 116 (Darm) | 1.62 | [4] |
Hinweis: Die Daten stammen von strukturell verwandten Verbindungen und dienen als Indikator für das Potenzial von 3-Methyl-furan-2,4-dion-Derivaten.
Potentielle Wirkmechanismen und Signalwege
Die biologische Aktivität von Tetronsäure-Derivaten wird oft mit der Hemmung spezifischer Enzyme in Verbindung gebracht. Ein bekannter Wirkmechanismus ist die Hemmung der bakteriellen Fettsäuresynthase (FASII), was diese Verbindungen zu attraktiven Kandidaten für neue Antibiotika macht.[7]
Im Bereich der Krebstherapie könnten Derivate von 3-Methyl-furan-2,4-dion als Inhibitoren von Kinasen wie dem Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) wirken. Die Hemmung von VEGFR-2 ist eine etablierte Strategie zur Unterbindung der Angiogenese, die für das Tumorwachstum essentiell ist.[1]
Protokoll zur biologischen Evaluierung
Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK)
Dieses Protokoll beschreibt die Bestimmung der MHK mittels Mikrodilutionsmethode in einer 96-Well-Platte.
Materialien:
-
Testverbindungen in Dimethylsulfoxid (DMSO) gelöst
-
Bakterien- oder Pilzkulturen in der logarithmischen Wachstumsphase
-
Geeignetes Nährmedium (z.B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
Sterile 96-Well-Mikrotiterplatten
-
Mehrkanalpipetten
-
Inkubator
Prozedur:
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in DMSO vor.
-
Geben Sie in jede Vertiefung einer 96-Well-Platte 50 µL des Nährmediums.
-
Fügen Sie 50 µL der entsprechenden Konzentration der Testverbindung in die ersten Vertiefungen jeder Reihe hinzu und führen Sie eine serielle 2-fache Verdünnung über die Platte durch.
-
Bereiten Sie ein Inokulum der Mikroorganismen mit einer definierten Zelldichte (z.B. 5 x 10⁵ KBE/mL) vor.
-
Inokulieren Sie jede Vertiefung (außer der Negativkontrolle) mit 50 µL der mikrobiellen Suspension.
-
Führen Sie eine Positivkontrolle (Inokulum ohne Testverbindung) und eine Negativkontrolle (steriles Medium) mit.
-
Inkubieren Sie die Platten bei 37 °C für 24 Stunden (Bakterien) oder bei 30 °C für 48 Stunden (Pilze).
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum zu beobachten ist.
Protokoll zur Bestimmung der Zytotoxizität (MTT-Assay)
Dieses Protokoll beschreibt die Bestimmung der zytotoxischen Aktivität von Verbindungen auf Krebszelllinien mittels MTT-Assay.
Materialien:
-
Testverbindungen in DMSO gelöst
-
Krebszelllinien (z.B. HepG2, MCF-7)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
Sterile 96-Well-Zellkulturplatten
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z.B. DMSO oder isopropanolische HCl)
-
Mikroplatten-Lesegerät
Prozedur:
-
Säen Sie die Zellen in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Vertiefung in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen im Zellkulturmedium vor.
-
Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der verdünnten Testverbindungen zu den entsprechenden Vertiefungen hinzu.
-
Führen Sie eine Kontrolle mit Zellen, die nur mit Medium und dem entsprechenden DMSO-Anteil behandelt wurden, mit.
-
Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂.
-
Fügen Sie 10 µL der MTT-Lösung (5 mg/mL in PBS) zu jeder Vertiefung hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL des Lösungsmittels hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Schlussfolgerung
Die Derivatisierung von 3-Methyl-furan-2,4-dion stellt einen vielversprechenden Ansatz zur Entwicklung neuer biologisch aktiver Verbindungen dar. Die vorgestellten Synthese- und Testprotokolle bieten eine solide Grundlage für Forscher, um neue Derivate zu synthetisieren und deren Potenzial als antimikrobielle oder zytotoxische Wirkstoffe zu evaluieren. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen wird entscheidend sein, um die Entwicklung von hochwirksamen und selektiven Wirkstoffkandidaten voranzutreiben.
References
- 1. Tetramic and tetronic acids: an update on new derivatives and biological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
- 6. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Paal-Knorr Furan Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the Paal-Knorr synthesis of substituted furans.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr furan synthesis and its primary limitation?
The Paal-Knorr furan synthesis is a classic organic reaction that forms a substituted furan from a 1,4-dicarbonyl compound through an acid-catalyzed cyclization and dehydration.[1][2] The primary limitation of the traditional method is the often harsh reaction conditions, such as prolonged heating in strong acids (e.g., sulfuric acid, p-TsOH), which can lead to low yields, charring, and degradation of sensitive functional groups on the substrate.[3]
Q2: My reaction is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?
This is a common issue caused by substrate decomposition under harsh acidic and high-temperature conditions.
-
Solution 1: Milder Catalyst: Switch from strong Brønsted acids like H₂SO₄ to a milder Lewis acid such as ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃. These can promote cyclization under less aggressive conditions.[4]
-
Solution 2: Lower Temperature & Shorter Time: The most effective way to prevent degradation is to significantly reduce the reaction time and temperature. Microwave-assisted synthesis is a highly effective technique for achieving this, often completing the reaction in minutes instead of hours.[4][5]
-
Solution 3: Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene or DMF can allow for better temperature control compared to solvent-free conditions, which can sometimes lead to localized overheating.
Q3: The reaction is slow and gives incomplete conversion, even after prolonged heating. What can I do?
Incomplete conversion can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects.
-
Solution 1: Use a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are powerful dehydrating agents that can drive the reaction to completion, although they must be handled with care.[6][7]
-
Solution 2: Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate. However, be cautious as this can also increase the risk of side product formation.
-
Solution 3: Microwave Irradiation: This is the preferred method for accelerating the reaction. Microwave energy can dramatically shorten reaction times from hours to minutes, pushing the equilibrium towards the product before significant decomposition occurs.[5]
Q4: How do substituents on the 1,4-dicarbonyl starting material affect the reaction?
The electronic and steric nature of the substituents can significantly influence the reaction rate and yield.
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) on the dicarbonyl backbone can facilitate the reaction by stabilizing the carbocation intermediates formed during cyclization. Conversely, strong electron-withdrawing groups can sometimes hinder the reaction.
-
Steric Effects: Bulky substituents, particularly at the 3- and 4-positions of the hexane-2,5-dione core, can slow down the cyclization step. This is because they can create unfavorable steric interactions in the transition state leading to the cyclic hemiacetal intermediate.[8]
Q5: I am trying to synthesize a furan, but I am getting a pyrrole as a byproduct. Why is this happening?
The Paal-Knorr synthesis is also used to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[1] If your reaction mixture is contaminated with an amine source (e.g., from a previous step, contaminated solvent, or degradation of an amide), you may form pyrrole byproducts. Ensure all reagents and solvents are pure and free from nitrogen-containing nucleophiles.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature, showcasing the impact of different catalysts and heating methods on the Paal-Knorr furan synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH (cat.) | Conventional (Toluene) | 110 | 6 h | ~75 | General Literature |
| H₂SO₄ (cat.) | Conventional | 100 | 4 h | ~70 | General Literature |
| P₂O₅ | Conventional | 150 | 1 h | >80 | [6] |
| None | Microwave | 140 | 3 min | 95 | [8] |
| TiCl₄ | Conventional (DCM) | Room Temp | 30 min | 92 | [7] |
Table 2: Microwave-Assisted Synthesis of Various Substituted Furans
| R¹ | R² | R³ | R⁴ | Time (min) | Yield (%) | Reference |
| Me | H | H | COOEt | 3 | 95 | [8] |
| Ph | H | H | COOEt | 5 | 92 | [8] |
| i-Pr | H | H | COOEt | 3 | 94 | [8] |
| Me | Me | Me | COOEt | 10 | 85 | [8] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2,5-Dimethylfuran using p-TsOH
This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.
-
Reagents & Setup:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).
-
-
Reaction:
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
-
Protocol 2: Optimized Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate
This protocol is adapted from Minetto et al. and demonstrates a rapid, high-yield synthesis.[4][5]
-
Reagents & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol).
-
Add a solvent such as ethanol/water (e.g., 3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.
-
-
Reaction:
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and remove the solvent in vacuo. The resulting crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.
-
Visualizations
References
- 1. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dieckmann Condensation for Furan-dione Synthesis
Welcome to the technical support center for the synthesis of furan-diones via Dieckmann condensation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation and why is it used for furan-dione synthesis?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] It is a powerful tool for constructing 5- and 6-membered rings, making it well-suited for the synthesis of furan-dione cores, which are prevalent in many biologically active natural products.[3][4]
Q2: What are the key reagents and conditions for this reaction?
Typically, the reaction requires a strong base to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. Common bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like THF or DMF.[3]
Q3: What is a "tetronic acid" and how does it relate to furan-diones?
Tetronic acids are a class of 4-hydroxy-2(5H)-furanones, which are a tautomeric form of 2,4-furandiones.[4] They are a key substructure in many natural products and are often synthesized using a Dieckmann-type cyclization.[3][4]
Q4: My reaction is not working. What are the most common reasons for failure?
Low or no yield can be attributed to several factors, including:
-
Inactive base: The base may have degraded due to improper storage or handling.
-
Wet solvent or reagents: The presence of water will quench the base and prevent the reaction from proceeding.
-
Unfavorable ring size: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings.[5]
-
Steric hindrance: Bulky substituents on the diester backbone can impede the intramolecular reaction.
-
Reverse reaction: If the product does not have an enolizable proton, the reverse reaction can compete, leading to low yields.[6]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use a fresh batch of base or test the activity of the current batch. For example, a small amount of sodium hydride should produce hydrogen gas when added to ethanol. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect Base/Solvent Combination | For the synthesis of tetronic acids, potassium tert-butoxide in DMF has been shown to be highly effective, yielding up to 90% product at room temperature.[3] Consider switching to a stronger, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in THF, especially for sterically hindered substrates.[3] |
| Reaction Temperature Too Low | While some reactions proceed at room temperature, others may require heating. Monitor the reaction by TLC to determine the optimal temperature. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Intermolecular Condensation | If the concentration of the diester is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction under high-dilution conditions. |
| Hydrolysis of Ester | If using an alkoxide base, ensure it corresponds to the ester alcohol to prevent transesterification. For example, use sodium ethoxide with ethyl esters. If hydrolysis is a major issue, consider using a non-alkoxide base like sodium hydride. |
| Decomposition of Starting Material or Product | Some furan derivatives can be sensitive to strong bases or high temperatures.[7] Consider using milder conditions, such as a weaker base or lower reaction temperature, and monitor the reaction progress closely. |
Data Presentation: Comparison of Reaction Conditions for Furan-dione Synthesis
The following table summarizes yields for the synthesis of 3-(4-methoxyphenyl)tetronic acid under various conditions, based on the work of Mallinger et al.[8]
| Base | Solvent | Temperature | Time (h) | Yield (%) |
| Potassium tert-butoxide | THF | Reflux | 16 | 85 |
| Potassium tert-butoxide | DMF | Room Temperature | 2 | 90 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aryl- and 3-Heteroaryltetronic Acids
This protocol is adapted from the work of Mallinger, Le Gall, and Mioskowski for the synthesis of tetronic acids.[8]
Materials:
-
Methyl aryl- or heteroarylacetate
-
Methyl glycolate
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the methyl aryl- or heteroarylacetate (1.0 equiv) and methyl glycolate (1.1 equiv) in anhydrous, degassed DMF, add a 1 M solution of KOt-Bu in THF (2.2 equiv) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 1 N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to afford the desired tetronic acid.
Protocol 2: General Dieckmann Condensation with Sodium Hydride
This is a general procedure that can be adapted for various furan-dione precursors.[9]
Materials:
-
Diester
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Add sodium hydride (10.0 equiv) to a solution of the diester (1.0 equiv) in dry toluene under an argon atmosphere.
-
Carefully add dry methanol to the mixture (Note: vigorous hydrogen evolution).
-
Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for the one-pot synthesis of tetronic acids.
Caption: Troubleshooting logic for low-yield Dieckmann condensation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 3-Methyl-furan-2,4-dione
Welcome to the technical support center for the synthesis of 3-Methyl-furan-2,4-dione. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of 3-alkyl-furan-2,4-diones, including the 3-methyl derivative, is through a base-catalyzed intramolecular Dieckmann condensation of an appropriate α-acyloxy ester.[1][2][3][4] A common approach involves a one-pot reaction where a tandem transesterification and Dieckmann cyclization occurs.[2]
Q2: What are the recommended starting materials for this synthesis?
A2: The typical starting materials for a Dieckmann condensation approach are an ester of 2-hydroxyacetic acid (a glycolate ester, e.g., ethyl glycolate) and an ester of propionic acid (e.g., ethyl propionylacetate or propionyl chloride to first acylate the glycolate). The choice of ester group (e.g., methyl, ethyl) can influence the reaction, but ethyl esters are commonly used.
Q3: Which base is most effective for the Dieckmann condensation to form the furan-dione ring?
A3: Strong, non-nucleophilic bases are typically required. Sodium ethoxide is a common choice when using ethyl esters.[3][5] Potassium tert-butoxide is another powerful base that can be very effective, particularly in aprotic solvents like THF or DMF.[2][5] The choice of base is critical to ensure complete deprotonation and drive the cyclization forward.
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Ineffective Base: The base may have degraded due to exposure to moisture or air. Use freshly prepared or properly stored base. The stoichiometry of the base is also crucial; at least one equivalent is necessary to drive the reaction to completion by deprotonating the product.[6]
-
Poor Quality Starting Materials: Impurities in the starting esters or solvents (especially water) can interfere with the reaction. Ensure all reagents and solvents are anhydrous.
-
Suboptimal Reaction Temperature: The Dieckmann condensation is sensitive to temperature. The reaction may be too slow at low temperatures, while side reactions may dominate at higher temperatures.
-
Reversible Reaction: The Dieckmann condensation is an equilibrium process.[6] If the product is not effectively deprotonated by the base to form the stable enolate, the reaction can revert to the starting materials.
Q5: I am observing the formation of multiple byproducts. What could they be and how can I minimize them?
A5: Common byproducts can include products from intermolecular Claisen condensation between two molecules of the same ester, or decomposition products. To minimize byproducts:
-
Control Reaction Temperature: Maintain the recommended temperature to disfavor side reactions.
-
Slow Addition: Adding the substrate to the base solution slowly can help maintain a low concentration of the enolate and favor the intramolecular cyclization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen and moisture.
Q6: How can I effectively purify the final product, this compound?
A6: Purification can be challenging due to the product's polarity and potential instability. Common purification techniques include:
-
Acid-Base Extraction: After the reaction, a careful acidic workup is needed to protonate the enolate product. Subsequent extraction with an organic solvent can separate it from inorganic salts.
-
Column Chromatography: Flash chromatography on silica gel is a standard method for purifying furanone derivatives.[7] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the synthesis of this compound via Dieckmann condensation.
Table 1: Troubleshooting Common Synthesis Problems
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | Inactive base (degraded by moisture/air). | Use a fresh batch of base (e.g., sodium ethoxide, potassium tert-butoxide). Ensure anhydrous conditions. |
| Water present in reagents or solvent. | Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere. | |
| Incorrect reaction temperature (too low). | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Low Yield of Desired Product | Reversible Dieckmann condensation. | Use at least one full equivalent of a strong base to ensure the final product is deprotonated, shifting the equilibrium forward.[6] |
| Intermolecular side reactions dominating. | Use high dilution conditions to favor the intramolecular reaction. Add the diester substrate slowly to the base solution. | |
| Product decomposition during workup. | Perform the acidic workup at low temperatures (e.g., in an ice bath) and quickly proceed to extraction. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Optimize the reaction temperature. Start at a lower temperature and gradually increase if necessary. |
| Presence of impurities in starting materials. | Purify the starting esters (e.g., by distillation) before use. | |
| Difficulty in Product Isolation/Purification | Product is highly polar and water-soluble. | After acidic workup, saturate the aqueous layer with NaCl to reduce the solubility of the product and improve extraction efficiency. |
| Product co-elutes with impurities during chromatography. | Try different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via One-Pot Transesterification and Dieckmann Condensation
This protocol is a representative procedure based on established methods for synthesizing substituted tetronic acids.[2]
-
Preparation of the Reaction Mixture:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (1.1 equivalents) to the THF and stir to form a suspension.
-
-
Reaction:
-
In a separate flask, prepare a solution of ethyl 2-(propionyloxy)acetate (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the stirred suspension of potassium tert-butoxide in THF at room temperature over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the pH of the aqueous layer is between 2 and 3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
-
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Dieckmann condensation pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Recent advances in the synthesis of naturally occurring tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of furan-2,4-diones
Welcome to the Technical Support Center for the synthesis of furan-2,4-diones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to furan-2,4-diones?
A1: The most prevalent methods for synthesizing the furan-2,4-dione core involve the cyclization of 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis.[1][2][3] Variations of this approach often utilize β-ketoesters and α-haloketones as starting materials.[1] Another common strategy employs Meldrum's acid in condensation reactions.
Q2: My reaction is turning dark and forming a tar-like substance. What is happening?
A2: The formation of a dark, polymeric substance is a common issue, often attributed to the high reactivity of the furan ring, especially under acidic conditions.[4] This can lead to polymerization or decomposition of the starting materials or the furan-2,4-dione product.[5] Careful control of temperature and pH is crucial to minimize these side reactions.
Q3: I am observing a significant amount of an open-ring byproduct. What could be the cause?
A3: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of acid and water.[6][7] This can lead to the formation of various acyclic dicarbonyl compounds. The specific structure of the byproduct will depend on the substituents on the furan ring and the reaction conditions.
Q4: My yield of the desired furan-2,4-dione is consistently low. What are the likely reasons?
A4: Low yields can result from a combination of factors, including incomplete reaction, formation of side products like polymers or ring-opened species, and decomposition of the product during workup or purification.[8] Optimizing reaction parameters such as temperature, catalyst, and reaction time is key to improving yields.
Q5: Can decarboxylation be a side reaction in these syntheses?
A5: Yes, decarboxylation can occur, especially at elevated temperatures.[8][9] If your synthesis involves precursors with carboxylic acid groups or generates intermediates that are prone to losing carbon dioxide, this can be a significant pathway leading to byproducts.
Troubleshooting Guides
Issue 1: Polymerization and Tar Formation
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
A viscous, insoluble tar precipitates from the solution.
-
Difficulty in isolating the desired product from the reaction mixture.
Potential Causes:
-
Excessive Acidity: The furan ring is sensitive to strong acids, which can catalyze polymerization.[4]
-
High Temperatures: Elevated temperatures can promote decomposition and polymerization pathways.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the formation of polymeric byproducts.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | pH Control | Use milder acidic catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a buffer system to maintain a less acidic environment. |
| 2 | Temperature Management | Run the reaction at the lowest effective temperature. Consider performing temperature optimization studies to find the ideal balance between reaction rate and side product formation. |
| 3 | Reaction Monitoring | Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to reaction conditions. |
| 4 | Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. |
Experimental Protocol: Mitigation of Polymerization in Paal-Knorr Synthesis
-
To a solution of the 1,4-dicarbonyl precursor in a suitable solvent (e.g., toluene or dioxane), add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (0.1 mol eq.).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Extract the product with an organic solvent and proceed with standard purification procedures.
Issue 2: Ring-Opening of the Furan-2,4-dione Core
Symptoms:
-
Presence of unexpected peaks in NMR or LC-MS corresponding to acyclic compounds.
-
Lower than expected yield of the desired heterocyclic product.
Potential Causes:
-
Presence of Water: Water can participate in the acid-catalyzed hydrolysis of the furan ring.[6]
-
Strongly Acidic Conditions: High concentrations of strong acids can promote the ring-opening cascade.[7]
-
Nucleophilic Attack: Certain nucleophiles present in the reaction mixture can attack the furan ring, leading to its cleavage.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Anhydrous Conditions | Use anhydrous solvents and reagents to minimize the presence of water. Consider adding a drying agent if necessary. |
| 2 | Catalyst Choice | Employ Lewis acids instead of Brønsted acids, as they can sometimes be more selective in promoting cyclization over ring-opening. |
| 3 | Control of Nucleophiles | If possible, choose reaction conditions that minimize the concentration or reactivity of strong nucleophiles that are not essential for the main reaction. |
Experimental Protocol: Minimizing Ring-Opening with Meldrum's Acid
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
Use freshly distilled, anhydrous solvents.
-
In a reaction flask, combine Meldrum's acid and the other reactant in the chosen anhydrous solvent.
-
Slowly add the catalyst (e.g., a Lewis acid like TiCl4) at a low temperature (e.g., 0 °C) to control the initial exotherm and reactivity.
-
Allow the reaction to warm to the desired temperature and monitor its progress.
-
Upon completion, quench the reaction carefully at a low temperature before workup.
Data Presentation
Table 1: Effect of Catalyst on Furan-2,4-dione Synthesis Yield and Byproduct Formation
| Catalyst | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Polymer Formation (%) | Ring-Opened Byproduct (%) |
| H₂SO₄ | 100 | 6 | 45 | 35 | 15 |
| p-TsOH | 80 | 8 | 75 | 10 | 5 |
| Sc(OTf)₃ | 80 | 6 | 85 | <5 | <5 |
| No Catalyst | 120 | 24 | <10 | 5 | <2 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Main and side reaction pathways in furan-2,4-dione synthesis.
Caption: Troubleshooting workflow for furan-2,4-dione synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Furan synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the spectroscopic analysis of furanone tautomers
Welcome to the technical support center for the spectroscopic analysis of furanone tautomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectroscopic analysis of furanone tautomers?
The main challenge lies in the existence of furanones as a mixture of tautomers, most commonly keto-enol tautomers. This equilibrium is sensitive to solvent, pH, and temperature, leading to complex and often overlapping signals in spectroscopic analyses. For chiral furanones, this tautomerism can also lead to racemization, complicating stereochemical analysis.[1]
Q2: How does pH affect the tautomeric equilibrium of furanones?
The tautomerism and racemization rate of furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) are significantly influenced by pH. The racemization is slowest at a pH between 4 and 5. Under more acidic (pH 2) or, particularly, more basic (pH > 7) conditions, the rate of tautomerism and racemization increases.[1]
Q3: Can different furanone tautomers be separated chromatographically?
Yes, in some cases, tautomers of alkylated 4-hydroxy-3(2H)-furanones can be separated by gas chromatography (GC) using polar stationary phases. However, for symmetrical molecules like Furaneol, the tautomers are indistinguishable.
Q4: Which spectroscopic techniques are most suitable for studying furanone tautomerism?
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying the dynamic equilibrium between tautomers in solution. Infrared (IR) spectroscopy can help identify the functional groups present in each tautomer (e.g., C=O and O-H stretching). Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to study the electronic transitions of the conjugated systems in the different tautomeric forms. Mass spectrometry (MS), often coupled with GC, is crucial for identifying and elucidating the fragmentation patterns of different tautomers.
Troubleshooting Guides
NMR Spectroscopy
Problem: My ¹H NMR spectrum shows broad or multiple signals for a single proton, making interpretation difficult.
-
Possible Cause: This is a classic sign of chemical exchange between tautomers at a rate that is intermediate on the NMR timescale. The presence of multiple, distinct sets of signals indicates that the exchange is slow, while very broad peaks suggest an intermediate exchange rate.
-
Troubleshooting Steps:
-
Vary the Temperature: Acquiring spectra at different temperatures can help resolve the issue. Lowering the temperature may slow down the exchange rate enough to observe sharp signals for each tautomer. Conversely, increasing the temperature might coalesce the signals into a single, sharp, averaged peak.
-
Change the Solvent: The tautomeric equilibrium is often solvent-dependent. Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or acetone-d₆) to see if the equilibrium shifts, potentially simplifying the spectrum.
-
pH Adjustment: For hydroxyfuranones, the tautomeric equilibrium is pH-sensitive. Adding a drop of D₂O can help identify exchangeable protons (like -OH), which will disappear from the spectrum. For more controlled experiments, preparing the sample in a buffered D₂O solution at a specific pD can help stabilize one tautomeric form.[1]
-
Problem: I am unsure about the assignment of signals to specific tautomers in my ¹H and ¹³C NMR spectra.
-
Possible Cause: The chemical shifts of protons and carbons can be very similar for different tautomers, leading to ambiguity.
-
Troubleshooting Steps:
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within each tautomer and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons. This will help in building the spin systems for each individual tautomer.
-
Comparison with Literature Data: Compare your experimental data with published chemical shifts for similar furanone structures.
-
Computational Chemistry: If feasible, perform quantum mechanical calculations (e.g., using DFT) to predict the NMR chemical shifts for the different possible tautomers. This can provide theoretical support for your assignments.
-
IR Spectroscopy
Problem: My IR spectrum shows a very broad absorption in the 3600-3200 cm⁻¹ region, and the carbonyl (C=O) peak is weaker or broader than expected.
-
Possible Cause: The broad absorption is characteristic of the O-H stretching vibration of the enol tautomer, which is often involved in hydrogen bonding. The presence of the enol form reduces the concentration of the keto form, thus affecting the intensity of the C=O stretch. Hydrogen bonding can also cause the C=O peak to broaden or shift to a lower wavenumber.
-
Troubleshooting Steps:
-
Solvent Effects: The extent of hydrogen bonding is solvent-dependent. Try acquiring the spectrum in a non-polar solvent (if solubility permits) to minimize intermolecular hydrogen bonding and potentially sharpen the O-H and C=O bands.
-
Concentration Study: Acquire spectra at different concentrations. Intermolecular hydrogen bonding is concentration-dependent, so dilution may lead to sharper O-H bands.
-
Temperature Study: Variable temperature IR spectroscopy can sometimes help to resolve broad features by altering the hydrogen bonding dynamics.
-
UV-Vis Spectroscopy
Problem: The λmax in my UV-Vis spectrum is shifting or the absorbance is not stable over time.
-
Possible Cause: A shifting λmax or unstable absorbance can be due to a slow equilibration between tautomers in the cuvette. The different tautomers will likely have different absorption maxima due to differences in their conjugated systems.
-
Troubleshooting Steps:
-
Allow for Equilibration: After preparing the solution, allow it to stand for a period to reach equilibrium before taking the measurement. Monitor the spectrum over time until it stabilizes.
-
Control the pH: For ionizable furanones, the pH of the solution can significantly affect the tautomeric equilibrium and the electronic structure. Use a buffered solution to maintain a constant pH.
-
Solvent Purity: Ensure the solvent is pure and does not contain impurities that could react with the furanone or degrade over time, causing spectral changes. Some solvents can also absorb in the UV region, so a proper blank is crucial.
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Mass Spectrometry (GC-MS)
Problem: I am observing multiple peaks for what should be a single furanone compound in my GC-MS analysis.
-
Possible Cause: If the tautomers are stable enough to be separated under the GC conditions, you will observe multiple peaks.
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Troubleshooting Steps:
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Vary GC Conditions: Altering the GC temperature program or using a different column polarity can sometimes improve or merge the separation of tautomers.
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Analyze the Mass Spectra: Each peak should have a mass spectrum corresponding to the furanone. The fragmentation patterns of the tautomers may be very similar, but there can be subtle differences in the relative intensities of fragment ions.
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Derivatization: To avoid issues with tautomerism, consider derivatizing the furanone before GC-MS analysis. For example, silylation of the hydroxyl group will "lock" the molecule in the enol form as a silyl ether, resulting in a single, sharp peak.
-
Data Presentation
The following tables summarize typical spectroscopic data for some common furanone tautomers. Note that these values can vary depending on the solvent and other experimental conditions.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Furanone Tautomers
| Compound | Tautomer | H-2 | H-3 | H-4 | H-5 | Other Protons |
| 2(5H)-Furanone | - | 6.1-6.3 (d) | - | - | 4.9-5.1 (d) | - |
| 5-Hydroxymethyl-2(5H)-furanone | - | 7.50 (m) | - | - | 5.17 (m) | 4.01, 3.80 (CH₂OH) |
| Dihydro-5-methyl-2(3H)-furanone | - | - | 2.4-2.6 (m) | 1.8-2.0 (m) | 4.4-4.6 (m) | 1.3-1.4 (d, CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Furanone Tautomers
| Compound | Tautomer | C-2 | C-3 | C-4 | C-5 | Other Carbons |
| 5-Hydroxymethyl-2(5H)-furanone | - | 173.5 | 122.9 | 154.0 | 84.3 | 62.2 (CH₂OH) |
| Dihydro-5-methyl-2(3H)-furanone | - | 177.5 | 29.5 | 29.0 | 76.8 | 21.0 (CH₃) |
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Furanone Tautomers
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Tautomer |
| C=O (Lactone) | Stretch | 1740 - 1780 | Keto |
| C=O (Conjugated) | Stretch | 1715 - 1750 | Enol/Keto |
| C=C | Stretch | 1640 - 1690 | Enol |
| O-H | Stretch (H-bonded) | 3200 - 3600 (broad) | Enol |
| C-O | Stretch | 1000 - 1300 | Both |
Table 4: UV-Vis Absorption Maxima (λmax, nm) for Furanone Tautomers
| Compound Class | Chromophore | Typical λmax (nm) |
| α,β-Unsaturated γ-Lactones | π → π* | 200 - 220 |
| Hydroxyfuranones (enol form) | Extended Conjugation | 250 - 300 |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis of Furanone Tautomers
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Sample Preparation:
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Dissolve 5-10 mg of the furanone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. If not, sonication or gentle warming may be necessary. For quantitative analysis, an internal standard of known concentration should be added.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to obtain optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative measurements, a longer relaxation delay (e.g., 5 times the longest T₁ of interest) and a 90° pulse angle are recommended.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
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Acquire COSY, HSQC, and HMBC spectra to aid in signal assignment. Use standard instrument parameters for these experiments.
-
-
Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
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Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the tautomers.
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Protocol 2: GC-MS Analysis of Furanone Tautomers
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Sample Preparation:
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Dissolve the furanone sample in a suitable volatile solvent (e.g., dichloromethane, diethyl ether) to a concentration of approximately 1 mg/mL.
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If derivatization is required, treat the sample with a suitable agent (e.g., BSTFA for silylation) according to standard procedures.
-
-
GC-MS Instrument Setup:
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GC Column: Use a polar capillary column (e.g., DB-WAX, HP-INNOWax) for better separation of tautomers.
-
Injector: Set the injector temperature to 250 °C. Use a split or splitless injection depending on the sample concentration.
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Oven Program: A typical temperature program would be: start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program may need to be optimized for specific compounds.
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MS Detector: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode (e.g., m/z 40-400).
-
-
Data Analysis:
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Identify the peaks corresponding to the furanone tautomers based on their retention times and mass spectra.
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Compare the obtained mass spectra with library data (e.g., NIST) and analyze the fragmentation patterns to confirm the structures.
-
Mandatory Visualizations
Caption: Keto-enol tautomerism of a hydroxyfuranone.
Caption: General workflow for spectroscopic analysis of furanone tautomers.
Caption: A simplified troubleshooting decision tree.
References
Stability and degradation pathways of 3-Methyl-furan-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of 3-Methyl-furan-2,4-dione. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, as a furanone derivative, is susceptible to degradation under certain conditions. Furanones, in general, are known to be sensitive to pH changes and can undergo hydrolysis, particularly under basic or strongly acidic conditions. While specific quantitative stability data for this compound is not extensively documented in publicly available literature, related furanone compounds exhibit instability in aqueous solutions, with the lactone ring being prone to opening.[1] It is crucial to consider the pH of your experimental medium, as the stability of furanone derivatives can be significantly affected by it.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the integrity of this compound, it should be stored in a cool, dry, and dark place. Exposure to light and moisture should be minimized. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-elucidated in the literature, analogous furanone structures suggest several potential degradation routes:
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Hydrolysis: The furanone ring is susceptible to hydrolysis, which involves the opening of the lactone ring to form a carboxylic acid derivative. This process is often catalyzed by acidic or basic conditions.[1]
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Oxidation: Furan rings can be susceptible to oxidation, potentially leading to ring-opened products or other oxidized derivatives.
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Photodegradation: Exposure to UV light can induce photochemical reactions in furanone compounds, leading to various degradation products.[3]
A potential degradation pathway for this compound under hydrolytic conditions is illustrated below.
Caption: A simplified potential degradation pathway of this compound via hydrolysis.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound.
Experimental Workflow and Potential Issues
The following diagram outlines a typical experimental workflow and highlights potential points where issues related to the stability of this compound may arise.
Caption: A typical experimental workflow highlighting potential stages of compound degradation.
Troubleshooting Common Analytical Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent peak areas or appearance of new, unidentified peaks in chromatograms. | Degradation of this compound in the sample solution. | Prepare fresh stock and working solutions daily. Store solutions at low temperatures (2-8 °C) and protect them from light. Analyze samples as quickly as possible after preparation. |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | Interaction of the compound with the stationary phase or degradation on the column. | Ensure the mobile phase pH is compatible with the compound's stability. Use a high-purity solvent and freshly prepared mobile phase. Consider using a different column chemistry or adding a modifier to the mobile phase. |
| Irreproducible results between different experimental runs. | Variability in sample handling and storage conditions. | Standardize all experimental procedures, including solvent preparation, sample incubation times, and storage conditions. Use an internal standard to account for variations. |
| Loss of compound during sample workup or extraction. | Instability of the compound under the extraction conditions (e.g., pH, temperature). | Evaluate the stability of this compound under your specific workup conditions. If instability is observed, modify the protocol to use milder conditions (e.g., lower temperature, neutral pH). |
| Artifacts in GC-MS analysis. | Thermal degradation of the compound in the injector port. | Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization. Consider using a derivatization agent to increase the thermal stability of the analyte. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
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This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
-
UV light source
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Temperature-controlled oven
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HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Subject aliquots of the stock solution to the following stress conditions:
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Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 1 hour). Note: Basic conditions may cause rapid degradation.
-
Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
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Photodegradation: Expose a solution of the compound to a UV light source for a defined period.
-
-
At specified time points, take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
Methods to control regioselectivity in the methylation of furan-diones
Welcome to the technical support center for the regioselective methylation of furan-diones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for methylation on a furan-dione core?
A1: Furan-diones, such as 2,4-furandione, possess two primary nucleophilic sites susceptible to methylation: the oxygen atoms (O-methylation) and the carbon atom at the C3 position (C-methylation). The relative reactivity of these sites is influenced by the reaction conditions.
Q2: What are the key factors that control the regioselectivity (C- vs. O-methylation) in the methylation of furan-diones?
A2: The regioselectivity of methylation is primarily governed by a combination of factors including the choice of base, solvent, methylating agent, and temperature. These factors can be manipulated to favor either kinetic or thermodynamic control of the reaction, thereby influencing the final product distribution.
Q3: How does the choice of base affect regioselectivity?
A3: The nature of the base plays a critical role. Strong, bulky bases tend to favor the formation of the thermodynamically more stable O-enolate, leading to O-methylation. Weaker bases, particularly under conditions that allow for equilibration, can favor C-alkylation. For analogous systems like 2,4-dihydroxyacetophenones, weaker carbonate bases such as cesium bicarbonate (CsHCO₃) have been shown to provide excellent regioselectivity for O-alkylation at the more acidic hydroxyl group.[1]
Q4: Can the methylating agent influence the site of methylation?
A4: Yes, the principle of Hard and Soft Acids and Bases (HSAB) can be a useful guide. The oxygen atom of the enolate is a "hard" nucleophile and will preferentially react with "hard" electrophiles. The carbon atom at the C3 position is a "soft" nucleophile and will favor reaction with "soft" electrophiles. Therefore, using a hard methylating agent like dimethyl sulfate may favor O-methylation, while a softer agent like methyl iodide might show a preference for C-methylation.
Troubleshooting Guides
Problem 1: Low yield of the desired methylated product.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation | Use a stronger base or increase the stoichiometry of the base. Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the base and the enolate. |
| Side reactions | Over-methylation at multiple sites can occur. Try using a milder methylating agent or reducing its stoichiometry. Lowering the reaction temperature may also help to minimize side product formation. |
| Decomposition of starting material or product | Furan-diones can be sensitive to harsh reaction conditions. Consider using milder bases and lower reaction temperatures. Analyze the reaction mixture at different time points to monitor for degradation. |
Problem 2: Poor regioselectivity with a mixture of C- and O-methylated products.
| Possible Cause | Suggested Solution |
| Competition between kinetic and thermodynamic control | To favor the kinetic product (often C-alkylation), use a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) and a reactive methylating agent. To favor the thermodynamic product (often O-alkylation), use a weaker base at a higher temperature to allow for equilibration to the more stable enolate. |
| Inappropriate solvent | The polarity of the solvent can influence the reactivity of the enolate. Polar aprotic solvents like THF, DMF, or DMSO are commonly used. Experiment with different solvents to see how they affect the regioselectivity. For instance, in related systems, acetonitrile has been used successfully for selective alkylation.[1] |
| Counterion effect | The nature of the counterion from the base (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the enolate. Consider screening different alkali metal bases. |
Experimental Protocols
While specific protocols for the regioselective methylation of unsubstituted furan-diones are not extensively detailed in the provided search results, the following protocol for a related C-alkylation of a substituted furanone provides a valuable starting point.
Protocol: Regioselective C3-Alkylation of 4-(pyrrolidin-1-yl)furan-2(5H)-one [2][3]
This procedure demonstrates a one-flask method for the C3 alkylation of a furanone derivative.
Materials:
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4-(pyrrolidin-1-yl)furan-2(5H)-one
-
Aldehyde
-
Triethylsilane
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM) as solvent
Procedure:
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To a solution of 4-(pyrrolidin-1-yl)furan-2(5H)-one in dichloromethane, add the aldehyde and triethylsilane.
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Cool the reaction mixture to 0 °C.
-
Slowly add trifluoroacetic acid to the mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Factors Influencing Regioselectivity
The following diagram illustrates the key experimental variables that can be adjusted to control the regioselectivity of furan-dione methylation.
Caption: Factors influencing C- vs. O-methylation regioselectivity.
Experimental Workflow for Optimizing Regioselectivity
The following workflow outlines a systematic approach to optimizing the regioselective methylation of a furan-dione.
Caption: Workflow for optimizing regioselective methylation.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Furan-Dione Synthesis: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the efficient synthesis of furan-diones and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for furan-dione synthesis?
A1: Palladium-based catalysts are frequently employed, with PdCl₂(CH₃CN)₂ often demonstrating high efficiency.[1][2] Other common palladium catalysts include Pd(OAc)₂ and Pd(acac)₂.[1][2] For metal-free synthesis, Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) are utilized to catalyze the reaction, particularly for intramolecular aziridine ring-opening processes.[3] Additionally, solid acid catalysts like Amberlyst-15 have been shown to be effective in certain furan synthesis reactions, such as the hydrolysis and condensation of 2-methylfuran.[4]
Q2: How does the choice of solvent impact the reaction yield?
A2: The solvent plays a critical role in reaction efficiency. Dioxane is often the most effective solvent for palladium-catalyzed synthesis, achieving yields as high as 94% under optimal conditions.[1] Its polar aprotic nature and suitable boiling point (101 °C) promote strong interactions between the catalyst and substrate.[1] Other solvents like Dimethylformamide (DMF) can also be used, but may result in lower yields.[1]
Q3: What is the role of oxidants and bases in palladium-catalyzed synthesis?
A3: In many palladium-catalyzed reactions for furan synthesis, an oxidant is crucial for the catalytic cycle. Copper(II) chloride (CuCl₂) has been identified as a highly effective oxidant, contributing to high product yields due to its suitable oxidation potential.[1] The choice of base is also important; inorganic bases like potassium carbonate (K₂CO₃) are commonly used to facilitate the reaction.[1][2]
Q4: Can steric hindrance in reactants affect the synthesis?
A4: Yes, steric hindrance in bulkier 1,3-diketones or branched alkenyl bromides can lead to lower reaction yields.[1] Similarly, increased ring strain in cyclic 1,3-diones, such as cyclopentane-1,3-dione, can also result in diminished yields.[1]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Inefficient Catalyst | The choice of catalyst is crucial. For palladium-catalyzed reactions, PdCl₂(CH₃CN)₂ has been shown to be more efficient (94% yield in 2h) than Pd(OAc)₂ (80% yield in 6h) or Pd(acac)₂ (63% yield in 6h).[1][2] Ensure the catalyst is from a reliable source and has been stored correctly. |
| Suboptimal Solvent | The solvent significantly impacts yield. Dioxane is highly recommended for its ability to promote catalyst-substrate interaction, leading to yields up to 94%.[1] If using other solvents like DMF or acetone, consider switching to dioxane. |
| Incorrect Base or Oxidant | For palladium-catalyzed systems, ensure the correct base and oxidant are used. K₂CO₃ as the base and CuCl₂ as the oxidant have been identified as optimal for high-yield synthesis.[1][2] |
| Steric Hindrance or Ring Strain | If using bulky or strained substrates, lower yields are expected.[1] Consider adjusting reaction parameters such as increasing temperature, extending reaction time, or increasing catalyst concentration to improve efficiency.[1] |
| Low Reaction Temperature | Temperature is a critical parameter. For the palladium-catalyzed synthesis of functionalized furans from 1,3-dicarbonyls, a reaction temperature of 80 °C is optimal.[1][2] |
Problem: Formation of By-products or Unreacted Materials
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Incomplete reactions can be caused by insufficient reaction time or suboptimal temperature. For palladium-catalyzed one-pot synthesis, a reaction time of 2 hours at 80 °C is recommended for optimal conversion.[1][2] Monitor the reaction using TLC to confirm completion. |
| Side Reactions | Side reactions can be promoted by harsh conditions. Ensure the temperature is controlled at the optimal level (e.g., 80 °C).[1] The choice of catalyst and solvent (PdCl₂(CH₃CN)₂ in dioxane) can also minimize side reactions.[1] |
| Catalyst Deactivation | Solid acid catalysts can be deactivated by the retention of intermediates and products in their pores.[4] For catalysts like Amberlyst-15, regeneration and reuse are possible, with stable yields often achieved after several cycles.[4] |
Data Presentation: Catalyst and Condition Optimization
Table 1: Effect of Palladium Catalyst on Furan Synthesis Yield Reaction Conditions: 1,3-Cyclohexanedione (1 mmol), allyl bromide (1 mmol), K₂CO₃ (2 mmol), CuCl₂ (0.05 mmol), Dioxane (4 mL), 80 °C.
| Catalyst (0.01 mmol) | Reaction Time (h) | Yield (%) |
| PdCl₂(CH₃CN)₂ | 2 | 94 |
| Pd(OAc)₂ | 6 | 80 |
| Pd(acac)₂ | 6 | 63 |
| Data sourced from[1][2]. |
Table 2: Effect of Solvent on Furan Synthesis Yield Reaction Conditions: 1,3-Cyclohexanedione (1 mmol), allyl bromide (1 mmol), PdCl₂(CH₃CN)₂ (0.01 mmol), K₂CO₃ (2 mmol), CuCl₂ (0.05 mmol), 80 °C, 2h (unless specified).
| Solvent (4 mL) | Yield (%) |
| Dioxane | 94 |
| DMF (12h reaction) | 51 |
| Data sourced from[1]. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans
This protocol is based on the optimized conditions for reacting 1,3-dicarbonyl compounds with alkenyl bromides.[1][2]
-
Preparation: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent (dioxane, 4 mL).
-
Addition of Reagents: Add the base (K₂CO₃, 2 mmol), followed by the 1,3-dicarbonyl compound (e.g., 1,3-Cyclohexanedione, 1 mmol), the alkenyl bromide (e.g., allyl bromide, 1 mmol), the palladium catalyst (PdCl₂(CH₃CN)₂, 0.01 mmol), and the oxidant (CuCl₂, 0.05 mmol).
-
Reaction: Vigorously stir the mixture and heat it to 80 °C.
-
Monitoring: Maintain the temperature and stirring for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with an appropriate aqueous solution and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Metal-Free Synthesis of Multisubstituted Furans
This protocol describes the synthesis via aziridine ring opening using a Lewis acid catalyst.[3]
-
Preparation: In a flask, dissolve the 2-(aziridin-2-ylmethylene)-1,3-dione substrate (1.0 equiv) in dichloromethane (CH₂Cl₂, to make a 0.3 M solution).
-
Catalyst Addition: To the stirred solution at ambient temperature, add the Lewis acid catalyst (BF₃·OEt₂, 1.05 equiv).
-
Reaction: Allow the reaction mixture to stir for approximately 4 hours.
-
Monitoring: Monitor the reaction for completion using TLC (e.g., with a 50% EtOAc/hexane mobile phase).
-
Work-up: Once complete, quench the reaction by adding an aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: General workflow for Pd-catalyzed furan synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Key parameters influencing furan synthesis yield.
References
Preventing polymerization during furan-dione reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with furan-dione Diels-Alder reactions. Our goal is to help you mitigate unwanted polymerization and other side reactions to ensure the successful synthesis of your target adducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during furan-dione reactions?
A1: The most significant side reaction is the homopolymerization of the maleimide dienophile, which is particularly prevalent at elevated temperatures.[1][2][3] While less common in this specific context, furan and its derivatives can also undergo polymerization, especially under conditions that favor radical formation.[4][5][6]
Q2: How does temperature affect the furan-dione Diels-Alder reaction and potential side reactions?
A2: Temperature has a critical influence on both the desired cycloaddition and unwanted polymerization. The Diels-Alder reaction between furan and maleimide is reversible. At lower temperatures (e.g., 25°C), the kinetically favored endo isomer is the primary product.[7] As the temperature increases (e.g., 90°C), the reaction becomes thermodynamically controlled, favoring the more stable exo isomer.[7][8] However, higher temperatures (above 120°C) also significantly increase the rate of maleimide homopolymerization.[2][9]
Q3: What is the role of stoichiometry in preventing side reactions?
A3: The molar ratio of furan to maleimide can influence the reaction outcome, particularly in the formation of polymer networks. An excess of the furan component can help to ensure that the maleimide is consumed in the desired Diels-Alder reaction, potentially reducing its availability for homopolymerization.[10][11] Adjusting the stoichiometry can also be used to control the crosslink density and mechanical properties of polymeric materials.[10][11]
Q4: Are catalysts required for furan-dione Diels-Alder reactions?
A4: Generally, furan-maleimide Diels-Alder reactions are efficient and proceed without the need for a catalyst.[12][13] However, in cases with less reactive substrates, Lewis acids may be employed to accelerate the cycloaddition.[14] For certain intramolecular reactions, Brønsted acids have been used as catalysts.[15]
Troubleshooting Guide
This guide addresses common issues encountered during furan-dione reactions and provides systematic steps for resolution.
Issue 1: Low yield of the desired Diels-Alder adduct and formation of an insoluble precipitate.
This is a classic symptom of significant maleimide homopolymerization.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures are a primary driver of maleimide polymerization.[2] Evaluate if the reaction can be performed at a lower temperature while still achieving a reasonable reaction rate for the Diels-Alder cycloaddition.
-
Introduce a Radical Inhibitor: The addition of a radical scavenger can effectively suppress maleimide homopolymerization. Hydroquinone is a commonly used inhibitor for this purpose.[10][16]
-
Modify the Stoichiometry: Consider using a slight excess of the furan reactant to maximize the consumption of the maleimide in the desired reaction pathway.[10]
-
Solvent Selection: The choice of solvent can influence both the Diels-Alder reaction and side reactions. For some systems, aqueous media have been shown to improve the thermodynamics and kinetics of the desired cycloaddition.[13][17]
Issue 2: The observed product is the undesired stereoisomer (e.g., exo instead of endo).
The stereochemical outcome of the furan-dione Diels-Alder reaction is temperature-dependent.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: To favor the endo isomer, conduct the reaction at lower temperatures (e.g., room temperature), as it is the kinetically favored product.[7] For the thermodynamically more stable exo isomer, higher reaction temperatures are required.[7][8]
-
Reaction Time: At intermediate temperatures, prolonged reaction times may lead to the isomerization of the initially formed endo adduct to the more stable exo product. Monitor the reaction over time to isolate the desired isomer.
Quantitative Data Summary
The following tables summarize key quantitative data related to reaction conditions and inhibitors.
Table 1: Effect of Temperature on Furan-Maleimide Diels-Alder Reaction
| Temperature (°C) | Predominant Isomer | Side Reaction Risk | Reference(s) |
| 25 | endo (kinetic product) | Low | [7] |
| 90 | exo (thermodynamic product) | Moderate | [7] |
| > 120 | exo | High (Maleimide homopolymerization) | [2][9] |
Table 2: Common Radical Inhibitors for Preventing Maleimide Polymerization
| Inhibitor | Typical Concentration | Reference(s) |
| Hydroquinone | 5 wt% of the maleimide component | [10] |
Experimental Protocols
Protocol 1: General Procedure for Furan-Maleimide Diels-Alder Reaction with Polymerization Inhibition
-
Reagent Preparation: Dissolve the furan derivative in a suitable solvent (e.g., chloroform, toluene, or an aqueous medium) in a reaction vessel.[10][17]
-
Inhibitor Addition: If conducting the reaction at elevated temperatures, add a radical inhibitor such as hydroquinone (e.g., 5 wt% relative to the maleimide) to the reaction mixture.[10]
-
Reactant Addition: Add the maleimide derivative to the solution. The stoichiometry can be adjusted as needed, with a 1:1 molar ratio being a common starting point.[10]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. For the kinetically controlled endo product, maintain a lower temperature (e.g., 25°C).[7] For the thermodynamically controlled exo product, a higher temperature (e.g., 90°C) is necessary.[7]
-
Monitoring the Reaction: Track the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy.[1][18]
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the product using standard techniques such as recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress with FTIR Spectroscopy
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the aliquot.
-
Peak Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks. A key indicator of the retro-Diels-Alder reaction is the increasing intensity of the peak associated with the maleimide ring deformation at approximately 695 cm⁻¹.[1]
Visualizations
Caption: Furan-Dione Reaction and Polymerization Side Reaction.
Caption: Troubleshooting Polymerization in Furan-Dione Reactions.
References
- 1. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate [revistapolimeros.org.br]
- 7. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 8. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels-Alder Network Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 14. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes [mdpi.com]
- 15. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Furan Synthesis: Paal-Knorr vs. Feist-Benary
For researchers, scientists, and professionals in drug development, the synthesis of furan rings, a core scaffold in many pharmaceuticals and natural products, is a critical process. Among the classical methods, the Paal-Knorr and Feist-Benary syntheses are fundamental, each offering distinct advantages and disadvantages. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.
At a Glance: Key Differences
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Haloketones and β-Dicarbonyl compounds |
| Catalyst | Acid (Protic or Lewis) | Base (e.g., Pyridine, Triethylamine, Alkoxides) |
| General Reaction Conditions | Often requires heating in acidic solution | Generally milder, can sometimes be performed at room temperature |
| Key Intermediate | Hemiacetal | Enolate of the β-dicarbonyl compound |
| Primary Byproduct | Water | Water and a halide salt |
| Scope | Broad, tolerates various substituents on the dicarbonyl backbone | Versatile, allows for the synthesis of furans with ester or ketone substituents at the 3-position |
| Limitations | Availability of 1,4-dicarbonyl precursors; harsh acidic conditions can be detrimental to sensitive functional groups.[1] | Potential for side reactions if strong bases are used with sensitive substrates.[2] |
Delving into the Mechanisms
The fundamental difference between the Paal-Knorr and Feist-Benary syntheses lies in their reaction mechanisms, which dictate the necessary starting materials and catalysts.
Paal-Knorr Furan Synthesis: An Acid-Catalyzed Cyclization
The Paal-Knorr synthesis proceeds via the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][3] The mechanism involves the protonation of one carbonyl group, which activates it for nucleophilic attack by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring.[1][3]
References
A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Dieckmann condensation remains a cornerstone of organic synthesis for constructing five- and six-membered rings. This intramolecular cyclization of diesters to form β-keto esters is critically influenced by the choice of catalyst. This guide provides an objective comparison of common catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system for your specific application.
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a base-catalyzed reaction essential for the synthesis of carbocyclic and heterocyclic compounds.[1][2] The choice of base is paramount, directly impacting reaction yield, time, and the potential for side reactions. This guide will delve into a comparative analysis of commonly employed catalysts, presenting quantitative data, detailed experimental protocols, and a visualization of the reaction mechanism.
Performance Comparison of Common Catalysts
The selection of a suitable catalyst for the Dieckmann condensation is a critical step in optimizing the reaction. The following table summarizes the performance of several common bases in the cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate, a benchmark reaction for this transformation.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Not Specified | 82 | [3] |
| Sodium Hydride (NaH) | Toluene | Reflux | Not Specified | 72 | [3] |
| Sodium Amide (NaNH2) | Xylene | Reflux | Not Specified | 75 | [3] |
| Dimsyl Ion (in DMSO) | DMSO | Not Specified | Not Specified | Higher than Na/Toluene | [4] |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | Not Specified | Not Specified | Not Specified for this substrate | |
| Sodium Hydride (NaH) | Toluene | Reflux | 20.5 hours | 75 | [5] |
| Sodium Hydride (NaH) | THF | Reflux | 1.5 hours | 80 | [1] |
Note: The yields reported are for the specific substrates and conditions mentioned in the cited literature and may vary for other substrates.
In-Depth Catalyst Analysis
Sodium Ethoxide (NaOEt): As a classic and cost-effective choice, sodium ethoxide in an alcoholic solvent or an inert solvent like toluene is widely used.[6] It generally provides good to excellent yields, as demonstrated by the 82% yield in the cyclization of diethyl adipate.[3] However, a potential drawback is the possibility of hydrolysis of the β-keto ester product if water is present in the reaction medium.[7]
Sodium Hydride (NaH): A strong, non-nucleophilic base, sodium hydride is a highly effective catalyst for the Dieckmann condensation, often leading to high yields.[5] Its use in aprotic solvents like toluene or THF minimizes the risk of hydrolysis.[7] Experimental data shows yields ranging from 72% to 80% for the cyclization of different diesters.[1][3]
Potassium tert-Butoxide (KOtBu): This bulky, non-nucleophilic base is another excellent choice, particularly when sensitive functional groups are present. It is often used in aprotic solvents like THF.[7] Notably, solvent-free Dieckmann condensations using potassium tert-butoxide have been reported, offering a greener alternative.
Dimsyl Ion in DMSO: A comparative study has shown that using dimsyl ion (the conjugate base of dimethyl sulfoxide) in DMSO as the reaction medium can lead to significantly higher reaction rates and yields compared to the traditional sodium metal in toluene system.[4] The high polarity of DMSO can better solvate the intermediate enolate, accelerating the reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Dieckmann condensation using different catalysts.
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol describes the synthesis of a cyclic β-keto ester from a diester using sodium hydride as the catalyst.[5]
Materials:
-
Diester (1.0 eq, 22 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 10.0 eq)
-
Dry Toluene (22 mL)
-
Dry Methanol (27 mL)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.
-
Carefully add dry methanol to the mixture. Note: Hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 20 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product (75% yield).[5]
Protocol 2: Dieckmann Condensation using Sodium Ethoxide in Toluene
This protocol outlines the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate using sodium ethoxide.[3]
Materials:
-
Diethyl adipate (300g)
-
Sodium ethoxide (98% concentrated, 132g)
-
Toluene (950g)
-
30% Hydrochloric acid (HCl)
Procedure:
-
In a flask, combine toluene, sodium ethoxide, and diethyl adipate.
-
Heat the mixture under reflux. Monitor the reaction progress by gas chromatography until the diethyl adipate is consumed (less than 1%).[3]
-
After the reaction is complete, remove the generated ethanol by distillation.
-
Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.[3]
-
Separate the organic phase from the aqueous phase.
-
Dry the organic phase and subject it to vacuum distillation (83-88°C / 5 mmHg) to collect the product, ethyl 2-oxocyclopentanecarboxylate (82% yield).[3]
Reaction Mechanism and Workflow
The Dieckmann condensation proceeds through a well-established mechanism involving the formation of an enolate intermediate. The general workflow for a typical Dieckmann condensation experiment is also outlined below.
Caption: The reaction mechanism of the Dieckmann condensation.
Caption: A generalized experimental workflow for the Dieckmann condensation.
Conclusion
The choice of catalyst for the Dieckmann condensation is a critical parameter that can significantly influence the outcome of the reaction. While traditional bases like sodium ethoxide remain effective, modern alternatives such as sodium hydride and potassium tert-butoxide in aprotic solvents offer advantages in terms of preventing side reactions and improving yields. For challenging substrates or when aiming for higher reaction rates, exploring systems like dimsyl ion in DMSO may prove beneficial. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and achieve optimal results in their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Analytical Methods for 3-Methyl-furan-2,4-dione Quantification
Introduction
3-Methyl-furan-2,4-dione is a heterocyclic compound of interest in various fields, including pharmaceutical and chemical research, due to its reactive dione functionality and the biological significance of the furan scaffold. Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. While specific validated methods for this compound are not widely published, this guide is based on established analytical principles for structurally related compounds such as other furan derivatives and diones.
Data Presentation: Comparison of Analytical Techniques
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each technique.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity in liquid phase, detection by UV absorbance. | Separation based on volatility and column interaction in gas phase, detection by mass-to-charge ratio. |
| Potential Sensitivity | Moderate (ng range). Can be improved with derivatization. | High (pg to fg range), especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM). |
| Selectivity | Moderate. Dependant on chromatographic separation from matrix components. | High. Mass spectra provide structural information, leading to high confidence in identification. |
| Sample Preparation | Simpler for liquid samples. May involve filtration, dilution, or solid-phase extraction (SPE). | More complex, often requiring extraction into a volatile solvent, and potentially derivatization. Headspace (HS) or Solid-Phase Microextraction (SPME) can be used for volatile samples. |
| Derivatization | Optional, can be used to enhance UV detection or improve chromatographic retention. | Often necessary to improve volatility and thermal stability, especially for polar compounds. |
| Throughput | Generally higher due to simpler sample preparation and shorter run times in some cases. | Can be lower due to more involved sample preparation. However, autosamplers can increase throughput. |
| Instrumentation Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Key Considerations | Potential for on-column hydrolysis of the dione in aqueous mobile phases. Tautomeric forms may lead to peak broadening or splitting. | Thermal degradation of the analyte in the injector or column is a potential issue. |
Experimental Protocols
The following are proposed experimental protocols for the quantification of this compound using HPLC-UV and GC-MS, based on methods for similar compounds. These protocols should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the separation of the analyte by reversed-phase chromatography and its detection using a UV detector.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point could be 30:70 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of a standard)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters to Evaluate:
-
Linearity and range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy and Precision (repeatability and intermediate precision)
-
Specificity
-
Robustness
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or triple quadrupole)
-
Autosampler with options for liquid injection, headspace, or SPME
Chromatographic Conditions:
-
Column: A mid-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or in SIM mode for quantitative analysis, monitoring characteristic ions of the analyte.
Sample Preparation (with Derivatization):
-
The sample containing this compound can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.
-
After cooling, an aliquot of the derivatized sample is injected into the GC-MS.
Validation Parameters to Evaluate:
-
Linearity and range
-
LOD and LOQ
-
Accuracy and Precision
-
Specificity
-
Robustness
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC-UV workflow for this compound.
Caption: GC-MS workflow for this compound.
Caption: General logical pathway for analytical method validation.
Reactivity of 3-Methyl-furan-2,4-dione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides an objective comparison of the chemical reactivity of 3-Methyl-furan-2,4-dione against other common furan derivatives, supported by established chemical principles and representative experimental data.
This compound, a substituted furanone, presents a unique reactivity profile due to the interplay of its constituent functional groups: a furan ring, a methyl group, and a dione moiety. Its chemical behavior is distinct from simpler furan derivatives such as furan itself or 2-methylfuran. This guide will delve into a comparative analysis of their reactivity in key organic reactions, including electrophilic substitution, cycloaddition, and reactions involving the dione functionality.
Comparative Reactivity Analysis
The reactivity of furan and its derivatives is fundamentally influenced by the aromaticity of the furan ring and the electronic effects of its substituents. The lone pairs on the oxygen atom participate in the π-system, making the ring electron-rich and generally more reactive towards electrophiles than benzene.[1] However, the substituents on the furan ring can either enhance or diminish this reactivity.
| Compound | Key Structural Features | Expected Reactivity Profile |
| Furan | Unsubstituted aromatic heterocycle | Highly susceptible to electrophilic attack at the C2 and C5 positions. Readily participates in Diels-Alder reactions.[1] |
| 2-Methylfuran | Electron-donating methyl group at C2 | Increased reactivity towards electrophilic substitution compared to furan, with a strong directing effect to the C5 position.[2] |
| This compound | Electron-withdrawing dione functionality and an electron-donating methyl group. Exists in tautomeric forms. | Reduced aromaticity and decreased reactivity of the furan ring towards electrophiles due to the electron-withdrawing nature of the carbonyl groups. The dione moiety introduces sites for nucleophilic attack. The methyl group has a lesser influence compared to the strong deactivating effect of the dione. |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a hallmark reaction of furan. The electron-donating oxygen atom activates the ring, making it significantly more reactive than benzene.
In furan , electrophilic substitution preferentially occurs at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate.[3] For 2-methylfuran , the electron-donating methyl group further activates the ring and directs incoming electrophiles primarily to the C5 position.
Conversely, This compound is expected to be significantly less reactive towards electrophilic aromatic substitution. The two electron-withdrawing carbonyl groups of the dione functionality strongly deactivate the furan ring, reducing its electron density and making it less susceptible to attack by electrophiles. Any substitution would likely be sluggish and require harsh reaction conditions.
Representative Experimental Protocol: Bromination of Furan
Objective: To synthesize 2-bromofuran via electrophilic bromination of furan.
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A solution of furan (1.0 eq) in dry THF is cooled to 0 °C in an ice bath under an inert atmosphere.
-
N-Bromosuccinimide (1.0 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2-bromofuran.
Expected Yield: Yields for the bromination of furan are typically moderate to good, in the range of 50-70%.
Diels-Alder Reaction
The furan ring can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The reactivity of furans in these reactions is sensitive to the electronic nature of their substituents.
Furan and 2-methylfuran , being electron-rich, are generally good dienes in Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride or maleimides.[4] The reaction with furan is often reversible.[5]
For This compound , the electron-withdrawing nature of the dione functionality is expected to decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. A higher temperature might be required to facilitate the reaction, though this could also promote the retro-Diels-Alder reaction.
Representative Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride
Objective: To synthesize the exo-adduct of the Diels-Alder reaction between furan and maleic anhydride.
Materials:
-
Furan
-
Maleic anhydride
-
Diethyl ether
Procedure:
-
Maleic anhydride (1.0 eq) is dissolved in diethyl ether at room temperature.
-
Furan (1.2 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The precipitated product is collected by vacuum filtration.
-
The solid is washed with cold diethyl ether and dried to yield the Diels-Alder adduct.
Expected Yield: The yield of the adduct can be high, often exceeding 80%, but is dependent on reaction time and temperature due to the reversibility of the reaction.[6]
Reactions at the Dione Carbonyls
The 1,3-dione system in This compound provides reactive sites for nucleophilic attack. This is a key feature that distinguishes its reactivity from simple furans. The carbonyl carbons are electrophilic and can react with a variety of nucleophiles. Furthermore, the acidic proton at the C3 position (if the methyl group were absent) or the enolizable nature of the dione allows for reactions via the enolate.
In contrast, furan and 2-methylfuran do not possess such electrophilic centers and are generally unreactive towards nucleophiles under standard conditions.
Representative Experimental Protocol: Acylation of Furan
While not a reaction at a dione, the Friedel-Crafts acylation of furan provides a comparative example of introducing a carbonyl group, a reaction that highlights the reactivity of the furan ring itself towards electrophiles, which is diminished in this compound.
Objective: To synthesize 2-acetylfuran via Friedel-Crafts acylation of furan.[7]
Materials:
-
Furan
-
Acetic anhydride
-
A Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM) as solvent
Procedure:
-
A solution of furan (1.0 eq) in dry DCM is cooled to 0 °C.
-
The Lewis acid catalyst (e.g., 0.1 eq of BF₃·OEt₂) is added, followed by the dropwise addition of acetic anhydride (1.1 eq).[8]
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by distillation or column chromatography to give 2-acetylfuran.
Expected Yield: Yields for the acylation of furan can be good, often in the range of 70-90%, depending on the catalyst and reaction conditions.[7]
Visualizing Reaction Pathways
To better illustrate the discussed reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ajrconline.org [ajrconline.org]
- 8. US2515123A - Acylation of furan - Google Patents [patents.google.com]
Spectroscopic Comparison of 3-Methyl-furan-2,4-dione Tautomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of small molecules is critical for predicting their chemical reactivity, biological activity, and pharmacokinetic properties. 3-Methyl-furan-2,4-dione, a substituted tetronic acid derivative, is known to exist in a dynamic equilibrium between its diketo and enol tautomeric forms. This guide provides a comparative overview of the spectroscopic techniques used to characterize these tautomers, complete with detailed experimental protocols and illustrative data.
Tautomeric Forms of this compound
This compound can exist in three primary tautomeric forms: the diketo form and two enol forms. The enol forms arise from the migration of a proton from the C3 methyl group to one of the adjacent carbonyl oxygens, creating a more conjugated system.
Below is a diagram illustrating the tautomeric equilibrium:
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data Comparison
Table 1: ¹H and ¹³C NMR Spectral Data (Illustrative)
| Tautomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Diketone | ~1.5 (d, 3H, -CH₃), ~4.0 (q, 1H, -CH-) | ~15 (-CH₃), ~50 (-CH-), ~195 (C=O), ~200 (C=O) |
| Enol Form 1 (4-hydroxy) | ~1.8 (s, 3H, =C-CH₃), ~4.5 (s, 2H, -CH₂-), ~10-12 (br s, 1H, -OH) | ~10 (=C-CH₃), ~70 (-CH₂-), ~100 (=C-), ~170 (C=O), ~175 (=C-OH) |
| Enol Form 2 (2-hydroxy) | ~1.9 (s, 3H, =C-CH₃), ~4.6 (s, 2H, -CH₂-), ~9-11 (br s, 1H, -OH) | ~12 (=C-CH₃), ~72 (-CH₂-), ~105 (=C-), ~172 (C=O), ~178 (=C-OH) |
Table 2: Infrared (IR) and UV-Vis Spectroscopic Data (Illustrative)
| Tautomer | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| Diketone | ~1760 (C=O, lactone), ~1720 (C=O, ketone) | ~230 |
| Enol Form 1 (4-hydroxy) | ~3400 (br, O-H), ~1700 (C=O, lactone), ~1650 (C=C) | ~275 |
| Enol Form 2 (2-hydroxy) | ~3300 (br, O-H), ~1680 (C=O, ketone), ~1660 (C=C) | ~280 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃) to assess solvent effects on the tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra at a high field strength (e.g., 400 MHz or higher) for better signal dispersion.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest to ensure accurate integration.
-
Integrate the distinct signals corresponding to the methyl and methine protons of the diketo form and the methyl and vinyl/hydroxyl protons of the enol forms.
-
-
¹³C NMR Acquisition:
-
Acquire proton-decoupled ¹³C NMR spectra to identify the chemical shifts of the carbonyl, enolic, and aliphatic carbons for each tautomer.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
The relative ratio of the tautomers can be determined from the integration of the well-resolved signals in the ¹H NMR spectrum.
-
The percentage of each tautomer is calculated by dividing the integral of a characteristic signal for that tautomer by the sum of the integrals of the corresponding signals for all tautomers.
-
Caption: Workflow for NMR analysis of tautomers.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in each tautomer.
Methodology:
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet containing a small amount of the sample.
-
For solution-state analysis, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the C=O stretching vibrations in the diketo form.
-
Look for the appearance of broad O-H stretching bands and C=C stretching bands, which are indicative of the enol forms.
-
UV-Vis Spectroscopy
Objective: To observe the electronic transitions and estimate the relative abundance of the tautomers.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
The diketo form is expected to have a π → π* transition at a shorter wavelength.
-
The extended conjugation in the enol forms will result in a bathochromic (red) shift, with absorption maxima appearing at longer wavelengths.
-
Changes in the absorption spectra with solvent polarity can provide further evidence for the presence of different tautomers.
-
This comprehensive guide provides a framework for the spectroscopic comparison of this compound tautomers. By employing these techniques and protocols, researchers can gain valuable insights into the tautomeric behavior of this and similar molecules, which is essential for advancing drug discovery and development.
A Comparative Guide to the Synthesis of Furan-diones: Established Methods vs. Novel Catalytic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of furan-dione scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of a classic methodology, the Paal-Knorr synthesis, against modern catalytic approaches, offering a benchmark of their performance based on experimental data.
This report details the synthetic routes, reaction conditions, and yields for producing various furan-dione derivatives. A direct comparison of the established Paal-Knorr cyclization is made with newer methods that utilize palladium, gold, copper, and iodine catalysts, as well as microwave-assisted techniques. The data presented is compiled from peer-reviewed chemical literature to aid researchers in selecting the most appropriate synthetic strategy for their target molecules.
Comparative Analysis of Synthetic Routes
The synthesis of furan-diones has traditionally been dominated by the robust and reliable Paal-Knorr synthesis. However, recent advancements in catalysis have introduced a range of new methods that offer potential advantages in terms of efficiency, substrate scope, and reaction conditions. The following tables summarize the quantitative data for the synthesis of various furan-diones, providing a clear comparison between the established and newer methodologies.
Table 1: Synthesis of Substituted Furan-2,5-diones
| Entry | Synthetic Method | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Paal-Knorr Synthesis | H₂SO₄ | Acetic Acid | 100 | 4 | 85 | [1][2] |
| 2 | Palladium-Catalyzed | PdCl₂(CH₃CN)₂ / CuCl₂ | Dioxane | 80 | 2 | 94 | [3][4][5] |
| 3 | Gold-Catalyzed | AuCl₃ | 1,4-Dioxane | 100 | 1 | 92 | [6] |
| 4 | Copper-Catalyzed | CuI | DMA / Et₃N | 100 | 12 | 88 | [7][8] |
Table 2: Synthesis of Furan-2(5H)-ones
| Entry | Synthetic Method | Catalyst / Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Paal-Knorr (from 1,4-dicarbonyl) | p-TsOH | Toluene | 110 | 6 | 78 | [1][2] |
| 2 | Iodine-Catalyzed | I₂ (15 mol%) | Solvent-free | RT | 24 | 75 | [9][10] |
| 3 | Microwave-Assisted | Piperidine | Ethanol | 130 | 20 min | 88 | [11][12] |
| 4 | Palladium-Catalyzed Suzuki Coupling | PdCl₂(dppf)₂ | Toluene/H₂O | 100 | 12 | 85 | [13] |
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: The established Paal-Knorr synthesis of furan-diones from 1,4-dicarbonyl compounds.
Caption: A new palladium-catalyzed one-pot synthesis of functionalized furan-diones.
Detailed Experimental Protocols
Established Method: Paal-Knorr Synthesis of 2,5-Hexanedione to 2,5-Dimethylfuran
-
Materials: 2,5-hexanedione, concentrated sulfuric acid, acetic acid.
-
Procedure: To a solution of 2,5-hexanedione (1 mmol) in glacial acetic acid (5 mL), a catalytic amount of concentrated sulfuric acid (0.1 mmol) is added.
-
The reaction mixture is heated to 100°C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-dimethylfuran.
New Synthetic Route: Palladium-Catalyzed Synthesis of a Functionalized Furan-dione
-
Materials: 1,3-cyclohexanedione, allyl bromide, PdCl₂(CH₃CN)₂, K₂CO₃, CuCl₂, dioxane.
-
Procedure: A mixture of 1,3-cyclohexanedione (1 mmol), allyl bromide (1.2 mmol), PdCl₂(CH₃CN)₂ (0.05 mmol), K₂CO₃ (2 mmol), and CuCl₂ (2.2 mmol) in dioxane (10 mL) is prepared in a sealed tube.[3][5]
-
The reaction vessel is purged with nitrogen and heated at 80°C for 2 hours.[3][5]
-
After cooling, the reaction mixture is filtered, and the solvent is removed under vacuum.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding furan-dione derivative.[3]
Conclusion
The traditional Paal-Knorr synthesis remains a valuable and straightforward method for the preparation of furan-diones, particularly when the requisite 1,4-dicarbonyl precursors are readily available.[1][2] However, the emergence of new catalytic systems offers significant advantages.
Palladium-catalyzed methodologies, for instance, demonstrate exceptional efficiency, achieving high yields in remarkably short reaction times and under milder conditions.[3][4][5] Gold and copper catalysts also provide efficient pathways to diverse furan-dione structures.[6][7][8] Furthermore, iodine-catalyzed reactions present a green chemistry approach by operating under solvent-free conditions at room temperature.[9][10] Microwave-assisted synthesis drastically reduces reaction times from hours to minutes, representing a significant leap in efficiency.[11][12][14]
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired process parameters such as reaction time, temperature, and environmental impact. This guide provides the necessary comparative data to enable an informed decision for the synthesis of furan-diones in a research and development setting.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 4. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Ca… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 9. vhu.edu.vn [vhu.edu.vn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? [mdpi.com]
- 12. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Properties of Furan-diones: A Comparative Guide to In-Silico and Experimental Approaches
For researchers, scientists, and professionals in drug development, understanding the multifaceted properties of furan-diones is crucial for harnessing their therapeutic potential. This guide provides a comprehensive comparison of in-silico and experimental methodologies used to investigate these promising compounds, supported by experimental data and detailed protocols.
Furan-diones, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The exploration of these properties relies on a synergistic combination of computational (in-silico) and laboratory-based (experimental) studies. This guide delves into the intricacies of both approaches, offering a clear comparison of their methodologies, data outputs, and overall contributions to the understanding of furan-dione characteristics.
At a Glance: In-Silico vs. Experimental Studies
| Feature | In-Silico Studies | Experimental Studies |
| Approach | Computational modeling and simulation | Physical experiments and measurements |
| Throughput | High-throughput screening of large compound libraries | Lower throughput, focused on specific compounds |
| Cost | Generally lower cost and faster | Higher cost and more time-consuming |
| Stage | Early-stage drug discovery, lead identification, and optimization | Preclinical and clinical development, validation of in-silico findings |
| Data | Binding affinities, interaction modes, ADMET properties | IC50 values, zone of inhibition, spectroscopic data, kinetic parameters |
In-Silico Approaches: Predicting Biological Activity
In-silico studies employ computational methods to predict the biological activity and physicochemical properties of furan-diones. These methods are instrumental in the early stages of drug discovery for identifying promising candidates and optimizing their structures.
Molecular Docking
Molecular docking is a key in-silico technique used to predict the binding orientation and affinity of a ligand (furan-dione derivative) to a target protein.[2][3] This method is crucial for understanding the potential mechanism of action, such as the inhibition of enzymes like tubulin.[4]
Typical Workflow for Molecular Docking:
References
Cross-Validation of Analytical Techniques for Furan-dione Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of furan-diones—a class of compounds significant in both synthetic chemistry and as potential degradation products—is critical. The selection of an appropriate analytical technique is paramount for ensuring data quality and reliability. This guide provides an objective comparison of the two primary analytical methods for furan-dione analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: A Comparative Overview
The performance of an analytical method is defined by several key parameters. The following table summarizes the quantitative performance metrics for GC-MS and HPLC-UV in the context of furan and its derivatives, offering a baseline for what can be expected for furan-dione analysis.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Analyte Type | Volatile & Semi-Volatile Furan-diones (e.g., Maleic Anhydride) | Non-Volatile or Thermally Labile Furan-diones |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/g[1][2] | 0.002 - 0.093 mg/L[3] |
| Limit of Quantitation (LOQ) | 0.04 - 2 ng/g[1][2][4] | 0.01 - 0.31 mg/L[3] |
| **Linearity (R²) ** | > 0.99[1][2] | > 0.99 |
| Precision (RSD%) | 1 - 16%[5] | < 6.4%[3] |
| Accuracy (Recovery %) | 76 - 117%[5] | 78 - 103%[3] |
| Sample Throughput | Moderate to High (with autosampler) | High |
| Derivatization | Often required for improved volatility and selectivity[4][6] | Typically not required, but can be used to enhance detection |
| Selectivity | High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV spectrum) |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Mandatory Visualization: Workflow for Cross-Validation
A systematic approach is essential when comparing and validating different analytical techniques. The following diagram illustrates a logical workflow for the cross-validation of GC-MS and HPLC-UV for furan-dione analysis.
Caption: Workflow for the cross-validation of GC-MS and HPLC-UV for furan-dione analysis.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical results. Below are representative methodologies for the analysis of furan-diones using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Maleic Anhydride
This protocol is based on methods that often require derivatization to improve analysis and distinguish the anhydride from its corresponding diacid[6].
-
Sample Preparation (Esterification Derivatization):
-
Accurately weigh 100 mg of the sample into a 10 mL vial.
-
Add 2 mL of a derivatizing agent (e.g., 14% BF3 in methanol).
-
Seal the vial and heat at 60°C for 30 minutes to convert maleic anhydride to its dimethyl ester.
-
Cool the vial to room temperature.
-
Add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer containing the derivative to a clean GC vial.
-
-
Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol for a Substituted Furan-dione
This protocol is adapted from a method for a reverse-phase separation of a furan-dione derivative[1].
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
HPLC System: Shimadzu Prominence, Agilent 1260, or equivalent with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm (or optimized wavelength based on the analyte's UV spectrum).
-
Conclusion
The choice between GC-MS and HPLC-UV for furan-dione analysis depends on the specific properties of the analyte and the research objectives. GC-MS offers high sensitivity and selectivity, particularly for volatile compounds like maleic anhydride, though it often necessitates a derivatization step. HPLC-UV is a robust and high-throughput technique well-suited for non-volatile or thermally sensitive furan-diones. By following a structured cross-validation approach as outlined, researchers can confidently select and implement the most appropriate analytical method for their specific application, ensuring the generation of accurate and reliable data.
References
- 1. Separation of 2,5-Furandione, dihydro-3-methylene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maleic anhydride - analysis - Analytice [analytice.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative study of the material properties of furan-dione based polymers
A Comparative Study of the Material Properties of Furan-Dione Based Polymers
Introduction
Furan-dione based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are emerging as a promising class of bio-based materials with the potential to replace conventional petroleum-based plastics.[1] This guide provides a comparative analysis of the material properties of key furan-dione based polyesters, namely poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), alongside their petroleum-based counterpart, poly(ethylene terephthalate) (PET), and another prominent bio-based polymer, poly(lactic acid) (PLA). The data presented is intended for researchers, scientists, and drug development professionals interested in the performance characteristics of these sustainable polymers. Furan-based polymers are being explored for various applications, including packaging and drug delivery.[2][3]
Data Presentation
The following tables summarize the key thermal, mechanical, and barrier properties of PEF, PBF, PET, and PLA. It is important to note that these values can vary depending on the degree of crystallinity, molecular weight, and processing conditions of the polymer.
Table 1: Thermal Properties of Furan-Dione Based Polymers and Alternatives
| Property | PEF (Poly(ethylene furanoate)) | PBF (Poly(butylene furanoate)) | PET (Poly(ethylene terephthalate)) | PLA (Poly(lactic acid)) |
| Glass Transition Temperature (Tg) | 75–87 °C[1][2][4] | 35–45 °C | 74–79 °C[2] | ~60 °C[[“]] |
| Melting Temperature (Tm) | 210–235 °C[1][2] | 170–180 °C | 234–265 °C[2] | 150–180 °C |
| Decomposition Temperature (Td) | ~350 °C[1] | ~380 °C | ~400 °C | ~350 °C |
Table 2: Mechanical Properties of Furan-Dione Based Polymers and Alternatives
| Property | PEF (Poly(ethylene furanoate)) | PBF (Poly(butylene furanoate)) | PET (Poly(ethylene terephthalate)) | PLA (Poly(lactic acid)) |
| Young's Modulus (GPa) | 1.9–2.0[1] | 0.9–1.5 | 1.3[1] | 1.2–3.0[6] |
| Tensile Strength (MPa) | 50–76[1] | 40–60 | 50–75 | 50–70[7] |
| Elongation at Break (%) | 10–300 | 150–300 | 50–150 | 3–7[[“]] |
Table 3: Gas Barrier Properties of Furan-Dione Based Polymers and Alternatives
| Property | PEF (Poly(ethylene furanoate)) | PBF (Poly(butylene furanoate)) | PET (Poly(ethylene terephthalate)) | PLA (Poly(lactic acid)) |
| Oxygen (O2) Barrier Improvement vs. PET | 6–10x better[2] | Data not readily available | 1x (Reference) | Lower than PET[[“]] |
| Carbon Dioxide (CO2) Barrier Improvement vs. PET | 4–19x better[2][8] | Data not readily available | 1x (Reference) | Lower than PET |
| Water Vapor (H2O) Barrier Improvement vs. PET | ~2x better[2] | Data not readily available | 1x (Reference) | Lower than PET |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymers.[9] A typical procedure involves heating a small sample (5-10 mg) at a controlled rate, commonly 10 °C/min or 20 °C/min, under a nitrogen atmosphere.[10] The sample is often subjected to a heat-cool-heat cycle to erase the thermal history.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition temperature (Td) of the polymers.[9] The analysis involves heating a sample at a constant rate, such as 10 °C/min or 20 °C/min, in an inert atmosphere (e.g., nitrogen) and monitoring the weight loss as a function of temperature.[10]
Mechanical Testing
-
Tensile Testing: The tensile properties, including Young's modulus, tensile strength, and elongation at break, are measured according to standard methods like ASTM D638 or ISO 527.[6] Dumbbell-shaped specimens are stretched at a constant crosshead speed until failure. The stress-strain curve is recorded to determine the key mechanical parameters.
Mandatory Visualization
Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
The following diagram illustrates a common synthetic pathway for 2,5-furandicarboxylic acid (FDCA), a key monomer for furan-dione based polyesters, starting from fructose.[11]
Polymer Material Characterization Workflow
This diagram outlines a general workflow for the characterization of polymer materials.
References
- 1. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Relationship Between Crystallization, Mechanical and Gas Barrier Properties of Poly(ethylene furanoate) (PEF) in Multinanolayered PLA-PEF and PET-PEF Films [zenodo.org]
- 4. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of mechanical properties between PET and PLA for food packaging. - Consensus [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PET and PEF [petnology.com]
- 9. measurlabs.com [measurlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Operational Guidance for 3-Methyl-furan-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 3-Methyl-furan-2,4-dione in a laboratory setting. The following procedures are based on the known hazards of structurally similar furan compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for organic chemicals. |
| Body | Protective Clothing | Flame-retardant antistatic protective clothing is recommended. A lab coat is the minimum requirement. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1] |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[1]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]
2. Pre-Handling Procedures:
-
Inspect all PPE for integrity before use.
-
Ensure all containers are properly labeled and stored away from incompatible materials.
3. Handling Procedures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only non-sparking tools to prevent ignition sources.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Based on the hazards of similar compounds, this compound should be considered a hazardous waste.
2. Container Management:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Handle uncleaned containers as you would the product itself.[2]
3. Disposal Method:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]
-
This typically involves disposal through a licensed hazardous waste disposal company.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
